molecular formula C25H29N9O2 B15617990 L-736380

L-736380

Número de catálogo: B15617990
Peso molecular: 487.6 g/mol
Clave InChI: MYPNMQPMQUAOTH-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-736380 is a useful research compound. Its molecular formula is C25H29N9O2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H29N9O2

Peso molecular

487.6 g/mol

Nombre IUPAC

1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-[methyl(2H-tetrazol-5-yl)amino]phenyl]urea

InChI

InChI=1S/C25H29N9O2/c1-33(24-29-31-32-30-24)18-12-8-11-17(15-18)26-25(36)28-22-23(35)34(2)20-14-7-6-13-19(20)21(27-22)16-9-4-3-5-10-16/h6-8,11-16,22H,3-5,9-10H2,1-2H3,(H2,26,28,36)(H,29,30,31,32)/t22-/m0/s1

Clave InChI

MYPNMQPMQUAOTH-QFIPXVFZSA-N

Origen del producto

United States

Foundational & Exploratory

L-736380: A Deep Dive into its Mechanism of Action as a Potent CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action: Selective CCK-B Receptor Blockade

The primary mechanism of action of this compound is its competitive and selective antagonism of the CCK-B receptor. Cholecystokinin (CCK) and gastrin are the endogenous ligands for CCK receptors, which are divided into two main subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract.

This compound exhibits a high affinity for the CCK-B receptor, effectively blocking the binding of its natural ligands, CCK and gastrin. This blockade prevents the initiation of the downstream signaling cascade that is normally triggered by agonist binding.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.

Parameter Receptor Value Reference
IC₅₀CCK-B0.054 nM[1]
IC₅₀CCK-A400 nM[1]

Table 1: In Vitro Binding Affinity of this compound. The half-maximal inhibitory concentration (IC₅₀) demonstrates the high affinity and selectivity of this compound for the CCK-B receptor over the CCK-A receptor.

Parameter Assay Value Species Reference
ID₅₀Inhibition of Gastric Acid Secretion0.064 mg/kgRat (anesthetized)[1]
ED₅₀Ex vivo binding of [¹²⁵I]CCK-8S in brain membranes1.7 mg/kgMouse (BKTO)[1]

Table 2: In Vivo Potency of this compound. The half-maximal effective dose (ID₅₀ and ED₅₀) highlights the in vivo efficacy of this compound in relevant physiological models.

Signaling Pathway Modulation

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

This compound, by blocking the initial agonist binding, prevents this entire signaling cascade from occurring.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gastrin_CCK Gastrin / CCK Gastrin_CCK->CCKBR Binds and Activates L736380 This compound L736380->CCKBR Blocks Binding Binding_Assay_Workflow A Prepare receptor-expressing membranes B Incubate membranes with [¹²⁵I]CCK-8 and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate IC₅₀ value D->E Gastric_Secretion_Workflow A Anesthetize rat and perform surgical cannulations B Establish continuous gastric perfusion A->B C Stimulate gastric acid secretion with pentagastrin (B549294) infusion B->C D Administer varying doses of this compound intravenously C->D E Collect and titrate gastric perfusate to measure acid output D->E F Calculate ID₅₀ for inhibition of acid secretion E->F

References

L-736380: A Potent and Selective CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of L-736380, a high-affinity antagonist for the cholecystokinin-B (CCK-B) receptor. The document details its binding characteristics, in vivo efficacy, the signaling pathways it modulates, and the experimental methodologies used for its characterization. This information is intended to support researchers, scientists, and drug development professionals in their exploration of CCK-B receptor antagonism.

Core Data Presentation

The quantitative pharmacological data for this compound are summarized in the tables below, offering a clear comparison of its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorIC50 (nM)LigandSource
CCK-B0.054[¹²⁵I]CCK-8S[1][2]
CCK-A400[¹²⁵I]CCK-8S[1][2]

Table 2: In Vivo and Ex Vivo Efficacy of this compound

AssaySpeciesParameterValue (mg/kg)
Inhibition of Gastric Acid SecretionAnesthetized RatsID500.064
Ex Vivo Brain Membrane BindingBKTO MiceED501.7

Signaling Pathways

The cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes in the central nervous system and the gastrointestinal tract.[3] Its activation by endogenous ligands such as cholecystokinin (B1591339) (CCK) and gastrin initiates a cascade of intracellular signaling events. This compound, as a potent antagonist, effectively blocks these downstream pathways.

The CCK-B receptor primarily couples to Gq/11 and Gs proteins.[4] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These events culminate in the activation of downstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK1/2, which play a crucial role in cell proliferation and differentiation.[5]

The following diagram illustrates the canonical CCK-B receptor signaling pathway that is inhibited by this compound.

CCK_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK/Gastrin CCK/Gastrin CCKBR CCK-B Receptor CCK/Gastrin->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates L736380 This compound L736380->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Ca_release->Cellular_Response Contributes to MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response Leads to

CCK-B Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established and widely used procedures in the field of pharmacology.

In Vitro CCK-B Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the CCK-B receptor in brain tissue membranes.

1. Membrane Preparation:

  • Rodent brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared brain membranes, a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8S), and varying concentrations of the unlabeled competitor compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK-B agonist or antagonist.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Resuspend Resuspend in Assay Buffer Pellet->Resuspend Mix Mix Membranes, Radioligand, and this compound Resuspend->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Count->Calculate

In Vitro Binding Assay Workflow
In Vivo Inhibition of Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method to assess the in vivo potency of this compound in inhibiting pentagastrin-stimulated gastric acid secretion in anesthetized rats.[6]

1. Animal Preparation:

  • Male rats are fasted overnight with free access to water.

  • The animals are anesthetized (e.g., with urethane).

  • A tracheal cannula is inserted to ensure a clear airway.

  • The stomach is exposed via a midline incision, and a double-lumen cannula is inserted into the stomach and secured.

2. Gastric Perfusion and Sample Collection:

  • The stomach is continuously perfused with saline at a constant rate.

  • The perfusate is collected at regular intervals (e.g., every 15 minutes).

  • Gastric acid secretion is stimulated by a continuous intravenous infusion of pentagastrin.

3. Drug Administration and Measurement:

  • Once a stable baseline of acid secretion is established, this compound is administered intravenously at various doses.

  • The collected gastric perfusate samples are titrated with a standard base (e.g., 0.01 N NaOH) to determine the acid concentration.

  • The total acid output is calculated for each collection period.

4. Data Analysis:

  • The percentage inhibition of acid secretion is calculated for each dose of this compound compared to the pre-drug baseline.

  • The ID50 value, the dose of this compound that causes a 50% inhibition of the stimulated acid secretion, is determined from the dose-response curve.

Gastric_Acid_Secretion_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize Anesthetize Rat Cannulate Cannulate Trachea and Stomach Anesthetize->Cannulate Perfuse Perfuse Stomach with Saline Cannulate->Perfuse Stimulate Stimulate with Pentagastrin (IV) Perfuse->Stimulate Collect_Baseline Collect Baseline Perfusate Stimulate->Collect_Baseline Administer Administer this compound (IV) Collect_Baseline->Administer Collect_Treatment Collect Treatment Perfusate Administer->Collect_Treatment Titrate Titrate Perfusate Samples Collect_Treatment->Titrate Calculate_Output Calculate Acid Output Titrate->Calculate_Output Determine_Inhibition Determine % Inhibition Calculate_Output->Determine_Inhibition Calculate_ID50 Calculate ID50 Determine_Inhibition->Calculate_ID50

In Vivo Gastric Acid Secretion Assay
Ex Vivo CCK-B Receptor Binding in Mouse Brain

This protocol details an ex vivo binding assay to assess the in vivo receptor occupancy of this compound in the mouse brain.

1. Animal Dosing and Tissue Collection:

  • Mice are administered this compound at various doses via an appropriate route (e.g., intraperitoneally or orally).

  • At a specified time point after dosing, the animals are euthanized.

  • The brains are rapidly removed and dissected.

2. Membrane Preparation:

  • The brain tissue is homogenized in a suitable buffer.

  • The homogenate is centrifuged to prepare a crude membrane fraction, as described in the in vitro binding assay protocol.

3. Ex Vivo Binding:

  • The prepared brain membranes are incubated with a saturating concentration of a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8S).

  • The amount of radioligand that can bind to the receptors is measured. The in vivo occupancy by this compound will reduce the number of available binding sites for the radioligand.

4. Data Analysis:

  • The specific binding of the radioligand in the brains of drug-treated animals is compared to that in vehicle-treated control animals.

  • The percentage of receptor occupancy for each dose of this compound is calculated.

  • The ED50 value, the dose of this compound that results in 50% occupancy of the CCK-B receptors in the brain, is determined.

Ex_Vivo_Binding_Workflow cluster_dosing In Vivo Dosing cluster_binding Ex Vivo Binding cluster_analysis Data Analysis Dose_Animals Administer this compound to Mice Euthanize Euthanize at Specific Timepoint Dose_Animals->Euthanize Collect_Brains Collect Brains Euthanize->Collect_Brains Prepare_Membranes Prepare Brain Membranes Collect_Brains->Prepare_Membranes Incubate_Radioligand Incubate with Radioligand Prepare_Membranes->Incubate_Radioligand Measure_Binding Measure Specific Binding Incubate_Radioligand->Measure_Binding Compare_To_Control Compare to Vehicle Control Measure_Binding->Compare_To_Control Calculate_Occupancy Calculate % Receptor Occupancy Compare_To_Control->Calculate_Occupancy Determine_ED50 Determine ED50 Calculate_Occupancy->Determine_ED50

Ex Vivo Receptor Binding Workflow

References

L-736380: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. As a research chemical, it has been instrumental in characterizing the physiological and pathological roles of the CCK-B receptor, which is implicated in various functions within the central nervous system and gastrointestinal tract. This document provides a comprehensive overview of the chemical properties, pharmacological activity, and relevant experimental methodologies for this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule belonging to the benzodiazepine (B76468) class. Its systematic IUPAC name is 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 152885-49-9[1]
Molecular Formula C25H29N9O2[1]
Molecular Weight 487.57 g/mol [1]
Exact Mass 487.2444[1]
Elemental Analysis C: 61.59%, H: 6.00%, N: 25.86%, O: 6.56%[1]

Pharmacological Profile

This compound functions as a high-affinity antagonist for the CCK-B receptor, which is a G protein-coupled receptor (GPCR) for the peptide hormones gastrin and cholecystokinin[2][3]. It exhibits significant selectivity for the CCK-B subtype over the CCK-A receptor subtype.

Table 2: Pharmacological Activity of this compound

ParameterValueSpecies/Assay ConditionReference
IC50 (CCK-B) 0.054 nMRadioligand binding assay[4][5]
IC50 (CCK-A) 400 nMRadioligand binding assay[4][5]
Selectivity ~7400-fold for CCK-B over CCK-ACalculated from IC50 values[4][5]
ID50 0.064 mg/kgInhibition of gastric acid secretion in anesthetized rats[4][5]
ED50 1.7 mg/kgEx vivo binding of [125I]CCK-8S in mouse brain membranes[4][5]

Mechanism of Action and Signaling Pathway

The CCK-B receptor, the target of this compound, is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins[1]. Upon activation by endogenous ligands like gastrin or CCK, the receptor initiates a signaling cascade by activating Phospholipase C (PLC)[1][6]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC)[1]. This pathway can further lead to the activation of downstream effectors such as the MAP kinase/ERK cascade[7]. By competitively binding to the CCK-B receptor, this compound prevents this signaling cascade from being initiated.

CCK_B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺↑ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Acid Secretion, Proliferation) Ca->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response Ligand Gastrin / CCK Ligand->CCKBR Agonist L736380 This compound L736380->CCKBR Antagonist

Figure 1: CCK-B receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the available data, a generalized protocol for a competitive radioligand binding assay to determine the IC50 value is provided below. This is a representative methodology and should be optimized for specific laboratory conditions.

Generalized Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize tissue or cells known to express the CCK-B receptor (e.g., mouse brain tissue, CHO cells transfected with the human CCK-B receptor) in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]CCK-8S).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • To determine non-specific binding, add a high concentration of an unlabeled standard CCK-B agonist (e.g., gastrin) to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a defined temperature for a specific time to reach equilibrium.

  • Separation and Detection:

    • Terminate the assay by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis P1 Tissue/Cell Homogenization P2 Membrane Isolation (Centrifugation) P1->P2 P3 Protein Quantification P2->P3 A1 Aliquot Radioligand, This compound dilutions, and Membranes to Plate P3->A1 A2 Incubate to Reach Equilibrium A1->A2 D1 Separate Bound/Free Ligand (Rapid Filtration) A2->D1 D2 Measure Radioactivity (Gamma Counting) D1->D2 D3 Calculate Specific Binding D2->D3 D4 Plot Dose-Response Curve and Determine IC50 D3->D4

Figure 2: Generalized workflow for a competitive radioligand binding assay.

References

L-736380 (CAS Number 152885-49-9): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of L-736380, a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and experimental applications of this compound.

Core Compound Information

This compound is a non-peptide antagonist of the CCK-B receptor, also known as the CCK2 receptor. Its systematic IUPAC name is 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea.

PropertyValue
CAS Number 152885-49-9
Molecular Formula C25H29N9O2
Molecular Weight 487.57 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and ethanol.

Pharmacological Data

This compound exhibits high affinity and selectivity for the CCK-B receptor over the CCK-A receptor. The available quantitative data are summarized below.

ParameterValueSpecies/Assay Condition
IC50 (CCK-B) 0.054 nMRadioligand binding assay.[1]
IC50 (CCK-A) 400 nMRadioligand binding assay.[1]
ID50 (Gastric Acid Secretion) 0.064 mg/kgIn anesthetized rats.[1]
ED50 (Ex vivo binding) 1.7 mg/kg[ex vivo binding of [125I]CCK-8S in BKTO mice brain membranes].[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCK-B receptor, a G-protein coupled receptor (GPCR). The CCK-B receptor is primarily coupled to the Gq alpha subunit. Upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade. By blocking the binding of CCK and gastrin, this compound inhibits these downstream signaling events.

CCK_B_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Ca->MAPK Response Cellular Response MAPK->Response L736380 This compound L736380->CCKBR Blocks CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCKBR Binds

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol is a general guideline for assessing the in vivo efficacy of this compound in inhibiting gastric acid secretion.

1. Animal Preparation:

  • Male Wistar rats (200-250 g) are fasted for 18-24 hours with free access to water.

  • Anesthesia is induced with an appropriate agent (e.g., urethane, 1.25 g/kg, i.p.).

  • The trachea is cannulated to ensure a clear airway.

  • A midline laparotomy is performed, and the esophagus is ligated at the cardiac sphincter. A double-lumen cannula is inserted into the stomach through an incision in the duodenum and secured.

2. Gastric Perfusion:

  • The stomach is continuously perfused with saline (0.9% NaCl) at a rate of 1 ml/min using a peristaltic pump.

  • The perfusate is collected every 15 minutes.

3. Drug Administration and Stimulation:

  • After a stabilization period of at least 30 minutes, a continuous intravenous infusion of a secretagogue (e.g., pentagastrin, 20 µg/kg/h) is initiated to stimulate gastric acid secretion.

  • This compound or vehicle is administered intravenously at various doses.

4. Sample Analysis:

  • The collected gastric perfusate is titrated to pH 7.0 with 0.01 N NaOH using an automatic titrator.

  • The acid output is calculated and expressed as µEq H+/15 min.

  • The inhibitory dose 50 (ID50) is calculated from the dose-response curve.

Ex Vivo CCK-B Receptor Binding Assay in Mouse Brain

This protocol outlines a general procedure for ex vivo autoradiography to assess the occupancy of CCK-B receptors by this compound.

1. Animal Treatment:

  • BKTO mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • At a designated time point after administration, the animals are euthanized.

2. Tissue Preparation:

  • Brains are rapidly removed, frozen in isopentane (B150273) cooled with dry ice, and stored at -80°C.

  • Coronal brain sections (e.g., 20 µm) are cut using a cryostat, thaw-mounted onto gelatin-coated slides, and stored at -80°C until use.

3. Radioligand Binding:

  • Brain sections are brought to room temperature and pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes.

  • Sections are then incubated with a radiolabeled CCK-B receptor ligand, such as [125I]CCK-8S (e.g., 50 pM), in a buffer containing bovine serum albumin (BSA) and peptidase inhibitors for a specified time (e.g., 2 hours) at room temperature.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled CCK-B agonist or antagonist (e.g., 1 µM CCK-8S).

4. Washing and Drying:

  • Following incubation, the slides are washed multiple times in ice-cold buffer to remove unbound radioligand.

  • A final rinse in ice-cold distilled water is performed to remove buffer salts.

  • The slides are then dried under a stream of cold, dry air.

5. Autoradiography:

  • The dried slides are apposed to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

  • After an appropriate exposure time, the imaging plates are scanned, or the film is developed.

6. Data Analysis:

  • The optical density of specific brain regions is quantified using a computerized image analysis system.

  • The ED50 value, the dose of this compound that inhibits 50% of the specific binding of the radioligand, is determined.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a GPCR antagonist like this compound.

Drug_Discovery_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo HTS High-Throughput Screening (e.g., Radioligand Binding) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Func_Assay Functional Assays (e.g., Calcium Mobilization) Lead_Opt->Func_Assay Ex_Vivo Ex Vivo Binding (Autoradiography) Func_Assay->Ex_Vivo PK_PD Pharmacokinetics & Pharmacodynamics Ex_Vivo->PK_PD Efficacy Efficacy Models (e.g., Gastric Secretion) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: A generalized workflow for the discovery and development of a GPCR antagonist.

References

L-736380: An In-Depth Technical Guide for In Vitro Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. Its high affinity for the CCK-B receptor over the CCK-A receptor makes it a valuable tool for in vitro investigations into the physiological and pathological roles of the CCK-B receptor signaling pathway. This document provides a comprehensive technical guide on the use of this compound in in vitro research, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling cascade.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G protein-coupled receptors (GPCRs), the CCK-A (CCK1) and CCK-B (CCK2) receptors. The CCK-B receptor is predominantly found in the central nervous system and the gastrointestinal tract. It binds both cholecystokinin and the hormone gastrin with high affinity. The activation of the CCK-B receptor is implicated in various physiological processes, including anxiety, memory, and gastric acid secretion. Dysregulation of this signaling pathway has been linked to several pathological conditions, making it a target of significant interest in drug discovery. This compound, as a selective antagonist, allows for the precise dissection of CCK-B receptor function in various in vitro models.

Mechanism of Action

This compound acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligands, CCK and gastrin, from activating the downstream signaling cascade. The CCK-B receptor primarily couples through the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to various cellular responses.

Quantitative Data

The in vitro binding affinity of this compound for the human CCK-B and CCK-A receptors has been determined through competitive radioligand binding assays. The data clearly demonstrates the high selectivity of this compound for the CCK-B receptor.

CompoundTarget ReceptorIC50 (nM)Reference
This compoundCCK-B0.054[1]
This compoundCCK-A400[1]

Table 1: In Vitro Binding Affinity of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the respective receptor. The significantly lower IC50 for the CCK-B receptor highlights its selectivity.

Experimental Protocols

A key in vitro application of this compound is in competitive binding assays to determine its affinity and selectivity for the CCK-B receptor. Below is a detailed protocol for such an assay.

Radioligand Competitive Binding Assay

This protocol is designed to measure the ability of this compound to displace a radiolabeled ligand from the human CCK-B receptor expressed in a suitable cell line.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human CCK-B receptor (e.g., CHO-K1 cells).

  • Radioligand: A suitable radiolabeled CCK-B receptor agonist or antagonist (e.g., [³H]propionyl-CCK-8).

  • This compound: A stock solution of known concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B receptor agonist (e.g., 1 µM CCK-8).

  • 96-well Plates.

  • Glass Fiber Filters.

  • Filtration Manifold.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To the non-specific binding wells, add 50 µL of the non-specific binding control.

    • To the experimental wells, add 50 µL of the corresponding dilution of this compound.

    • Add 50 µL of the radioligand solution at a concentration near its Kd.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • The Ki (inhibitor constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq/11 CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response MAPK_cascade MAP Kinase Cascade PKC->MAPK_cascade MAPK_cascade->Cellular_Response Ligand CCK / Gastrin Ligand->CCKBR Binds & Activates L736380 This compound L736380->CCKBR Binds & Inhibits

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions - Buffers start->prep plate Plate Setup in 96-well Plate: - Total Binding - Non-specific Binding - this compound concentrations prep->plate add_reagents Add Reagents to Wells plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a powerful and selective research tool for the in vitro investigation of the CCK-B receptor. Its high affinity and selectivity, combined with well-established experimental protocols, enable researchers to probe the intricate roles of the CCK-B receptor in cellular signaling and disease models. This guide provides the foundational knowledge and methodologies to effectively utilize this compound in in vitro research settings.

References

Unraveling the Archives: The Story of L-736380 Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the discovery and development history of the compound designated L-736380 has yielded no publicly available information. This suggests that "this compound" may be an internal, unpublished, or incorrect identifier, precluding the creation of a detailed technical guide as requested.

Despite extensive queries aimed at uncovering the origins, mechanism of action, and clinical development of this compound, no scientific literature, patents, or clinical trial records associated with this identifier could be located. Standard industry and academic databases appear to hold no reference to this specific compound.

This lack of information prevents a substantive analysis of its discovery, the key experiments conducted, or any quantitative data that would be essential for a technical whitepaper. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows is not possible.

For researchers, scientists, and drug development professionals interested in a particular therapeutic agent, the correct and publicly recognized identifier is paramount for accessing the wealth of scientific knowledge accumulated during its development. Without a valid alternative designation, such as a different code name, chemical name (IUPAC), or CAS Registry Number, the history and scientific data surrounding a compound remain inaccessible.

It is possible that this compound represents an early-stage candidate that did not advance to a stage of public disclosure, a typographical error in the identifier, or a compound that was later renamed and is known in the public domain under a different designation.

Should an alternative and verifiable identifier for the compound of interest be available, a thorough and detailed technical guide can be compiled to meet the specified requirements.

L-736380: A High-Affinity Antagonist for the Cholecystokinin-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the compound L-736380 for the cholecystokinin-B (CCK-B) receptor. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the associated signaling pathways. This document is intended to serve as a core resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound has been characterized through competitive radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and its receptor.[1] The data clearly demonstrates that this compound is a potent and selective antagonist for the CCK-B receptor.

CompoundReceptorParameterValue (nM)
This compoundCCK-BIC500.054
This compoundCCK-AIC50400

Table 1: Binding Affinity of this compound for CCK Receptors. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.[2] A lower IC50 value indicates a higher binding affinity. The data shows that this compound is significantly more potent at the CCK-B receptor compared to the CCK-A receptor.[2]

Experimental Protocols: Determination of Binding Affinity

The determination of the IC50 value for this compound at the CCK-B receptor is typically achieved through a competitive radioligand binding assay.[1][3] The following protocol provides a detailed methodology representative of how this value would be experimentally determined.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the CCK-B receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[4]

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., [125I]CCK-8), and a range of concentrations of the unlabeled test compound (this compound).

  • The plate is incubated to allow the binding to reach equilibrium.[1]

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis prep1 Homogenize CCK-B Expressing Cells/Tissues prep2 Centrifuge to Isolate Membranes prep1->prep2 prep3 Resuspend Membranes in Assay Buffer prep2->prep3 assay1 Incubate Membranes with Radioligand & this compound prep3->assay1 assay2 Achieve Binding Equilibrium assay1->assay2 sep1 Rapid Filtration assay2->sep1 sep2 Wash to Remove Unbound Ligand sep1->sep2 analysis1 Quantify Radioactivity sep2->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3 CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist CCK / Gastrin CCKBR CCK-B Receptor Agonist->CCKBR Binds & Activates L736380 This compound (Antagonist) L736380->CCKBR Blocks Binding Gq Gq Protein CCKBR->Gq Activates PLCb PLC-β Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Response Cellular Response (e.g., Proliferation) MAPK->Response

References

L-736380: A Deep Dive into its High Selectivity for the CCK-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selective binding affinity of L-736380 for the cholecystokinin-B (CCK-B) receptor over the cholecystokinin-A (CCK-A) receptor. The document presents quantitative binding data, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data: this compound's Receptor Selectivity

This compound demonstrates a pronounced selectivity for the CCK-B receptor. Quantitative analysis reveals a significant difference in the half-maximal inhibitory concentration (IC50) values, indicating a much stronger binding affinity for the CCK-B subtype.

Compound Receptor Target IC50 (nM) Selectivity (Fold)
This compoundCCK-B0.054[1]~7400
CCK-A400[1]

This high selectivity makes this compound a valuable pharmacological tool for investigating the specific physiological and pathological roles of the CCK-B receptor.

Experimental Protocols: Determining Receptor Selectivity

The determination of this compound's selectivity for CCK-A and CCK-B receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Membrane Preparation
  • Source: Stably transfected cell lines expressing either the human CCK-A or CCK-B receptor (e.g., HEK-293 or CHO cells) are commonly used.[2][3]

  • Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

  • Centrifugation: The homogenate undergoes a low-speed spin to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[4]

  • Resuspension and Storage: The membrane pellet is washed, resuspended in a buffer often containing a cryoprotectant like sucrose, and stored at -80°C until use.[4] Protein concentration is determined using a standard assay such as the BCA assay.[4]

Competitive Radioligand Binding Assay
  • Assay Buffer: A typical binding buffer consists of 50 mM Tris, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[4]

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used. For CCK receptors, [125I]-labeled sulfated CCK-8 is a common choice.[1][5]

  • Assay Procedure:

    • In a 96-well plate, the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue) is incubated with a fixed concentration of the radioligand.[4]

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.[4][6][7]

    • The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[1][4]

  • Separation of Bound and Free Radioligand:

    • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the membrane-bound radioligand from the unbound radioligand.[4]

    • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][4]

  • Detection and Data Analysis:

    • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[4]

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[4]

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (CCK-A or CCK-B expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation (Membranes + Radioligand + this compound) membrane_pellet->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting ic50_calc IC50 Calculation counting->ic50_calc

Fig. 1: Experimental workflow for determining IC50 values.

Signaling Pathways of CCK Receptors

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[5][8] Activation of these receptors by their endogenous ligand, cholecystokinin (B1591339) (CCK), initiates a cascade of intracellular signaling events.

Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

cck_signaling cluster_receptor Cell Membrane cluster_gprotein cluster_effector cluster_second_messengers cluster_downstream CCK_Receptor CCK-A or CCK-B Receptor Gq Gq CCK_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->PKC_activation Cellular_Response Cellular Response PKC_activation->Cellular_Response CCK CCK CCK->CCK_Receptor

Fig. 2: Generalized CCK Receptor Signaling Pathway.

References

An In-depth Technical Guide to L-368,899 in Neuroscience and CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "L-736380" did not yield specific results. Based on the available scientific literature, this guide focuses on the well-documented compound L-368,899 , a selective oxytocin (B344502) receptor antagonist, which is likely the intended subject of inquiry.

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Originally developed for potential use in preventing premature labor, it has since become an invaluable pharmacological tool in neuroscience research.[1][2] Its ability to cross the blood-brain barrier and selectively block central OTRs allows for the detailed investigation of the role of the oxytocin system in a wide range of central nervous system (CNS) processes, particularly social behaviors.[3][4] This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] By binding with high affinity to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1][5] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological effects of oxytocin. L-368,899 effectively blocks these downstream events by preventing the initial receptor activation.[2]

Signaling Pathway

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) Oxytocin->OTR Binds & Activates Gq11 Gq/11 Protein OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Quantitative Data

The binding affinity and in vivo efficacy of L-368,899 have been characterized across various species and experimental models.

Table 1: Binding Affinity and Selectivity of L-368,899
Species/TissueReceptorParameterValue (nM)Reference
Rat UterusOxytocinIC₅₀8.9[6][7]
Human UterusOxytocinIC₅₀26[6][7]
Coyote BrainOxytocinKᵢ12.38[8][9]
Coyote BrainVasopressin V1aKᵢ511.6[8]
RatVasopressin V1aIC₅₀370
RatVasopressin V2IC₅₀570

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: In Vivo Efficacy of L-368,899
SpeciesModelRouteParameterValue (mg/kg)Reference
RatOxytocin-stimulated uterine contractionsi.v.AD₅₀0.35[7]
RatOxytocin-stimulated uterine contractionsi.d.AD₅₀7[7]

AD₅₀: The dose required to reduce the response to oxytocin by 50%. i.v.: intravenous. i.d.: intraduodenal.

Table 3: Pharmacokinetic Parameters of L-368,899
SpeciesDose (mg/kg)RouteBioavailability (%)t½ (hr)Plasma Clearance (ml/min/kg)Reference
Rat (female)5p.o.14~223 - 36[6][10]
Rat (male)5p.o.18~223 - 36[6][10]
Rat (female)25p.o.-~218[10]
Rat (male)25p.o.41~223 - 36[6][10]
Dog (female)5p.o.17~223 - 36[10]
Dog (female)33p.o.41~223 - 36[10]

p.o.: oral administration. t½: half-life.

Experimental Protocols

Competitive Binding Autoradiography

This in vitro protocol is used to determine the binding affinity (Kᵢ) of L-368,899 for oxytocin and vasopressin receptors in brain tissue.

Objective: To quantify the binding affinity and selectivity of L-368,899.

Materials:

  • Frozen, unfixed brain tissue from the species of interest (e.g., coyote).[9]

  • Cryostat for slicing tissue.

  • Microscope slides.

  • Radioligand specific for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OTR).[9]

  • L-368,899 at various concentrations.

  • Incubation buffers and wash solutions.

  • Phosphor imaging screens and a calibrated digital densitometry system.[9]

Procedure:

  • Tissue Preparation: Brain tissue is sliced into thin sections (e.g., 20 µm) using a cryostat and mounted on microscope slides.[9]

  • Competitive Binding: Slides are incubated in a solution containing a constant concentration of the specific radioligand and increasing concentrations of L-368,899.[9]

  • Washing: Slides are washed in buffer to remove any unbound radioligand.[1]

  • Signal Detection: The slides are apposed to phosphor imaging screens to detect the radioactive signal.[1]

  • Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[1][9]

Competitive_Binding_Workflow A Brain Tissue Slicing (20 µm sections) B Incubation with Radioligand & varying [L-368,899] A->B C Washing to Remove Unbound Ligands B->C D Autoradiography (Phosphor Screen Exposure) C->D E Image Analysis & Quantification D->E F Generate Competition Curve & Calculate Ki E->F

Figure 2: Experimental Workflow for Competitive Binding Autoradiography.
In Vivo Behavioral Studies in Animal Models

This protocol outlines a general procedure for assessing the effects of L-368,899 on social behavior in rodents.

Objective: To investigate the role of central oxytocin receptors in social behaviors such as social interaction and social recognition.

Materials:

  • Adult male mice (e.g., C57BL/6J).[11]

  • L-368,899 dissolved in saline.[11][12]

  • Saline solution (vehicle control).[11][12]

  • Behavioral testing apparatus (e.g., three-chamber social interaction test, open field).

  • Video recording and analysis software.

Procedure:

  • Animal Habituation: Animals are habituated to the testing environment and injection procedures to minimize stress-induced behavioral changes.

  • Drug Administration: L-368,899 (e.g., 3-10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[11][13] The timing of administration before the behavioral test is critical and should be based on pharmacokinetic data (e.g., 30 minutes pre-test).[14]

  • Behavioral Testing:

    • Social Interaction: The subject mouse is placed in a three-chambered arena with a novel mouse in one side chamber and a novel object in the other. Time spent in each chamber and interacting with the mouse versus the object is recorded.

    • Social Recognition: The subject mouse is exposed to a juvenile mouse for a short period. After a retention interval, the subject is re-exposed to the same juvenile mouse and a novel juvenile mouse. The time spent investigating each juvenile is measured to assess social memory.

  • Data Analysis: Behavioral parameters (e.g., time spent in proximity, duration of interaction) are scored and statistically analyzed to compare the effects of L-368,899 treatment with the vehicle control group.

Conclusion

L-368,899 is a well-characterized and selective antagonist of the oxytocin receptor. Its ability to penetrate the CNS and its favorable pharmacokinetic profile in several species make it an indispensable tool for neuroscience research.[3][10] The quantitative data on its binding affinity and in vivo efficacy provide a solid foundation for designing and interpreting experiments aimed at elucidating the complex roles of the oxytocin system in brain function and behavior. The detailed experimental protocols provided in this guide serve as a starting point for researchers interested in utilizing L-368,899 to explore the frontiers of CNS research.

References

L-736380: A Potent and Selective CCK2 Receptor Antagonist for the Modulation of Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-736380, a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B), now more commonly known as the cholecystokinin-2 (CCK2) receptor. Gastrin, a key hormone in the regulation of gastric acid secretion, exerts its primary effects through this receptor. This compound has been instrumental as a pharmacological tool to elucidate the physiological roles of the CCK2 receptor in gastric acid secretion and other gastrointestinal functions. This document details the mechanism of action of this compound, summarizes its quantitative pharmacological data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by a concert of neural, hormonal, and paracrine signals. The peptide hormone gastrin, released from G-cells in the stomach antrum, is a principal stimulant of acid secretion.[1][2] Gastrin's effects are primarily mediated through the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor found on enterochromaffin-like (ECL) cells and, to a lesser extent, on parietal cells themselves.[3][4] The development of selective antagonists for the CCK2 receptor has been crucial in dissecting the gastrin-mediated signaling cascade and in exploring potential therapeutic interventions for acid-related disorders.

This compound is a potent and selective non-peptide CCK2 receptor antagonist that has demonstrated significant inhibitory effects on gastrin-stimulated gastric acid secretion.[5] Its high affinity for the CCK2 receptor, coupled with its selectivity over the CCK1 (formerly CCK-A) receptor, makes it a valuable research tool for investigating the specific roles of the gastrin/CCK2 receptor pathway.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it prevents the endogenous ligand, gastrin, from activating the downstream signaling cascade that leads to gastric acid secretion. The primary pathway for gastrin-stimulated acid secretion involves the following steps:

  • Gastrin Release: Food intake stimulates G-cells in the stomach to release gastrin into the bloodstream.[1]

  • ECL Cell Stimulation: Gastrin binds to CCK2 receptors on ECL cells located in the oxyntic mucosa.[3][4]

  • Histamine (B1213489) Release: Activation of CCK2 receptors on ECL cells triggers the release of histamine.[3]

  • Parietal Cell Activation: Histamine then acts in a paracrine manner on H2 receptors located on adjacent parietal cells.

  • Proton Pump Activation: Stimulation of H2 receptors on parietal cells activates the H+/K+-ATPase (proton pump), the final step in acid secretion, which pumps hydrogen ions into the gastric lumen.[6]

This compound effectively blocks the initial step of this cascade by preventing gastrin from binding to and activating the CCK2 receptors on ECL cells, thereby inhibiting the subsequent release of histamine and, consequently, gastric acid secretion.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

ParameterValueSpecies/SystemReference
IC50 (CCK2 Receptor) 0.054 nM-[5]
IC50 (CCK1 Receptor) 400 nM-[5]
Selectivity (CCK1/CCK2) ~7400-fold-[5]

Table 1: In Vitro Receptor Binding Affinity of this compound

ParameterValueSpecies/SystemReference
ID50 (Gastric Acid Secretion) 0.064 mg/kgAnesthetized Rats[5]
ED50 (ex vivo [125I]CCK-8S binding) 1.7 mg/kgBKTO Mice Brain Membranes[5]

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CCK2 Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK2 receptor.

Materials:

  • Membrane preparation from cells expressing the human CCK2 receptor.

  • [125I]CCK-8S (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of this compound (e.g., 10-12 to 10-5 M).

    • 50 µL of [125I]CCK-8S at a fixed concentration (typically near its Kd value).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]CCK-8S (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand, e.g., 1 µM gastrin). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Gastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol details the measurement of gastric acid secretion in anesthetized rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Wistar rats (200-250 g).

  • Urethane (anesthetic).

  • Pentagastrin (B549294) (stimulant).

  • This compound (test compound).

  • Saline solution (0.9% NaCl).

  • pH electrode and meter.

  • Perfusion pump.

  • Catheters.

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane. Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the pylorus.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min). Collect the perfusate every 15 minutes.

  • Basal Acid Secretion: Measure the pH of the collected perfusate to determine the basal acid output.

  • Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • Inhibitor Administration: Once a stable stimulated acid secretion is achieved, administer this compound intravenously at various doses.

  • Measurement of Inhibition: Continue to collect the gastric perfusate and measure the pH to determine the acid output. The acid output is calculated by titrating the perfusate with a standard NaOH solution to a neutral pH.

  • Data Analysis: Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound and determine the ID50 value.

Aminopyrine (B3395922) Accumulation Assay in Isolated Parietal Cells

This in vitro assay indirectly measures acid secretion in isolated parietal cells by quantifying the accumulation of the weak base [14C]-aminopyrine.

Materials:

  • Rabbit or rat gastric mucosa.

  • Collagenase and pronase.

  • [14C]-aminopyrine.

  • Histamine or gastrin (stimulants).

  • This compound (test compound).

  • Krebs-Ringer-HEPES buffer.

  • Scintillation fluid and counter.

Procedure:

  • Isolation of Parietal Cells: Isolate gastric glands from the gastric mucosa by enzymatic digestion with collagenase and pronase. Further enrich the parietal cell fraction using techniques like centrifugal elutriation.

  • Incubation: Incubate the isolated parietal cells in buffer containing [14C]-aminopyrine.

  • Stimulation and Inhibition: Add the stimulant (e.g., gastrin or histamine) to the cell suspension in the presence or absence of various concentrations of this compound.

  • Separation: After a defined incubation period (e.g., 30 minutes), separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: The accumulation of [14C]-aminopyrine is proportional to the acid secretion. Calculate the inhibitory effect of this compound on stimulated aminopyrine uptake and determine its IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Gastric_Acid_Secretion_Pathway cluster_stimulus Stimulus Food_Intake Food Intake G_Cell G-Cell Food_Intake->G_Cell Stimulates Gastrin Gastrin G_Cell->Gastrin Releases ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Releases Parietal_Cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) Parietal_Cell->H_K_ATPase Activates CCK2R_ECL CCK2 Receptor Gastrin->CCK2R_ECL Binds to L736380 This compound L736380->CCK2R_ECL Blocks CCK2R_ECL->ECL_Cell Activates H2R_Parietal H2 Receptor Histamine->H2R_Parietal Binds to H2R_Parietal->Parietal_Cell Activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Leads to

Diagram 1: Gastrin-mediated gastric acid secretion pathway and the inhibitory action of this compound.

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CCK2 Receptor Membranes - [125I]CCK-8S - this compound dilutions start->prepare_reagents assay_setup Set up 96-well plate: Add buffer, this compound, [125I]CCK-8S, and membranes prepare_reagents->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapidly filtrate through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End analysis->end

Diagram 2: Experimental workflow for the CCK2 receptor competitive binding assay.

In_Vivo_Acid_Secretion_Workflow start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Esophagus and Pylorus anesthetize->cannulate perfuse_basal Perfuse Stomach with Saline (Measure Basal Secretion) cannulate->perfuse_basal stimulate Infuse Pentagastrin (Stimulate Secretion) perfuse_basal->stimulate administer_drug Administer this compound stimulate->administer_drug collect_perfusate Collect Gastric Perfusate administer_drug->collect_perfusate measure_ph Measure pH and Titrate to Determine Acid Output collect_perfusate->measure_ph analyze Analyze Data: Calculate % Inhibition and ID50 measure_ph->analyze end End analyze->end

Diagram 3: Experimental workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound stands out as a powerful pharmacological tool for the investigation of the CCK2 receptor's role in gastric acid secretion and other physiological processes. Its high potency and selectivity allow for precise dissection of the gastrin-mediated signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other CCK2 receptor antagonists. Further research utilizing such specific tools will continue to enhance our understanding of gastric physiology and may pave the way for novel therapeutic strategies for managing acid-related disorders.

References

Methodological & Application

Application Notes and Protocols for L-736380 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-736380 is a potent and selective non-peptide antagonist of the Cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). The CCK-B receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1] It plays a crucial role in various physiological processes, including anxiety, gastric acid secretion, and cell proliferation.[1][2] Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a signaling cascade primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration.[3][4] These application notes provide detailed protocols for studying the effects of this compound in cell culture, focusing on its antagonistic activity at the CCK-B receptor.

Data Presentation

Table 1: Cell Lines Expressing CCK-B Receptor

Cell LineOrganismTissue of OriginGrowth PropertiesRecommended Culture Medium
U2OS-hCCKBRHumanBone OsteosarcomaAdherentMcCoy's 5A Medium + 10% FBS
NIH3T3-hCCKBRMouseEmbryo FibroblastAdherentDMEM, High Glucose + 10% FBS
H510HumanSmall Cell Lung CancerSuspensionRPMI-1640 + 10% FBS
GLC19HumanSmall Cell Lung CancerSuspensionRPMI-1640 + 10% FBS

Table 2: In Vitro Activity of CCK-B Receptor Antagonists (Representative Data)

CompoundAssay TypeCell LineAgonist UsedIC50 (nM)
This compoundCalcium MobilizationCHO-hCCKBRGastrinData to be determined experimentally
Compound XRadioligand BindingNIH3T3-hCCKBR[3H]-Gastrin1.5
Compound YCalcium MobilizationU2OS-hCCKBRCCK-85.2

Note: Specific IC50 values for this compound in cell-based assays should be determined empirically using the protocols outlined below.

Experimental Protocols

1. Cell Culture Protocol for CCK-B Receptor Expressing Cells

This protocol describes the general procedure for culturing adherent cells (e.g., U2OS-hCCKBR, NIH3T3-hCCKBR) and suspension cells (e.g., H510, GLC19) expressing the CCK-B receptor.

Materials:

  • CCK-B receptor expressing cell line (e.g., U2OS-hCCKBR)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Protocol for Adherent Cells:

  • Thawing Cells: Thaw the cryopreserved vial of cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.

  • Seeding: Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cells in fresh medium and split into new flasks at the desired ratio (e.g., 1:3 to 1:6).

Protocol for Suspension Cells:

  • Thawing and Seeding: Follow the same procedure as for adherent cells. After centrifugation, resuspend the cell pellet in fresh growth medium and transfer to an appropriate culture flask.

  • Subculturing: Monitor cell density. When the cell concentration reaches the desired level (typically 1-2 x 10^6 cells/mL), dilute the culture with fresh medium to the recommended seeding density.

2. In Vitro Calcium Mobilization Assay

This assay is used to determine the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.[5][6]

Materials:

  • CCK-B receptor expressing cells (e.g., U2OS-hCCKBR)

  • This compound

  • CCK-B receptor agonist (e.g., Gastrin or CCK-8)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic read capabilities

Protocol:

  • Cell Plating: Seed the CCK-B receptor expressing cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells twice with HBSS. Add 100 µL of varying concentrations of this compound (prepared in HBSS) to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second. After establishing a baseline reading for 10-20 seconds, add a pre-determined concentration of the CCK-B agonist (e.g., EC80 concentration of Gastrin) to all wells.

  • Data Analysis: Continue recording fluorescence for at least 60-90 seconds. The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

3. Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCK-B receptor.

Materials:

  • Membrane preparations from cells expressing the CCK-B receptor

  • Radiolabeled CCK-B ligand (e.g., [3H]-Gastrin)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of this compound, and a fixed concentration of the radiolabeled ligand.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled ligand) from total binding. Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

CCK-B Receptor Signaling Pathway

Upon binding of an agonist like gastrin, the CCK-B receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.[4] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[7] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses such as gastric acid secretion and cell proliferation.[8][9] this compound, as an antagonist, blocks the initial binding of the agonist to the receptor, thereby inhibiting this entire signaling cascade.

CCKB_Signaling_Pathway Ligand Gastrin / CCK CCKBR CCK-B Receptor Ligand->CCKBR L736380 This compound L736380->CCKBR G_protein Gq/11 CCKBR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC activates Cellular_Response Cellular Responses (e.g., Proliferation, Acid Secretion) PKC->Cellular_Response leads to

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Culture CCK-B Receptor Expressing Cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_antagonist Add this compound (Varying Concentrations) load_dye->add_antagonist add_agonist Add CCK-B Agonist (e.g., Gastrin) add_antagonist->add_agonist measure_fluorescence Measure Fluorescence (Kinetic Read) add_agonist->measure_fluorescence analyze_data Analyze Data and Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using a calcium mobilization assay.

References

Application Notes and Protocols: Preparation of L-736380 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] As a crucial tool in pharmacological research, particularly in studies involving gastrointestinal and central nervous system functions, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

The quantitative data essential for the preparation of this compound stock solutions are summarized in the table below.

ParameterValueSource
Chemical Name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-[methyl-(2H-tetrazol-5-yl)amino]phenyl]ureaMedKoo Biosciences
Molecular Formula C₂₅H₂₉N₉O₂[1]
Molecular Weight 487.57 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)General Practice
Suggested Stock Concentration 10 mMGeneral Practice
Storage of Solid Compound Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Protect from light and moisture.[1]
Storage of Stock Solution Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles.[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, research-grade Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Preparation of a 10 mM this compound Stock Solution

This protocol outlines the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM solution:

Mass (mg) = 10 mM x 1 mL x 487.57 g/mol / 1000 = 4.8757 mg

2. Weighing the Compound:

  • On a calibrated analytical balance, carefully weigh out approximately 4.88 mg of this compound powder into a sterile microcentrifuge tube.

  • It is recommended to tare the microcentrifuge tube before adding the compound to ensure accurate measurement.

3. Dissolving the Compound:

  • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Cap the tube securely and vortex thoroughly for at least 30 seconds to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.[2][3]

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • For short-term storage (days to weeks), aliquots can be stored at 0-4°C.[1]

  • For long-term storage (months), store the aliquots at -20°C.[1] General stability studies on small molecules in DMSO suggest that storage at -80°C can extend stability for up to 6 months.[2]

Preparation of Working Solutions

Working solutions should be prepared by diluting the 10 mM stock solution in the appropriate cell culture medium or buffer immediately before use.

Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:

  • Use the formula: C₁V₁ = C₂V₂

    • C₁ = 10 mM (stock concentration)

    • V₁ = Volume of stock solution to add

    • C₂ = 10 µM (desired working concentration)

    • V₂ = 1 mL (final volume)

  • First, convert units to be consistent (mM to µM): 10 mM = 10,000 µM

  • V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired medium or buffer.

  • Mix thoroughly by gentle pipetting.

Important Consideration: The final concentration of DMSO in the working solution should be kept low (typically below 0.5%, and for sensitive cell lines, below 0.1%) to avoid solvent-induced cellular toxicity.[4] A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation calc Calculate Mass (4.88 mg for 1 mL of 10 mM) weigh Weigh this compound calc->weigh dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot short_term Short-term: 0-4°C aliquot->short_term long_term Long-term: -20°C aliquot->long_term thaw Thaw one aliquot short_term->thaw long_term->thaw dilute Dilute in buffer/medium thaw->dilute use Use in experiment dilute->use

Caption: Workflow for the preparation and storage of this compound stock solution.

Signaling Pathway

This compound acts as an antagonist to the CCK-B receptor, a G-protein coupled receptor (GPCR). The binding of agonists like gastrin or cholecystokinin to the CCK-B receptor typically initiates a signaling cascade that this compound inhibits.

G cluster_pathway CCK-B Receptor Signaling Pathway L736380 This compound CCKBR CCK-B Receptor L736380->CCKBR Inhibits Gq Gαq CCKBR->Gq Activates PLC PLC-β Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Transcription Gene Transcription (Cell Proliferation, etc.) MAPK->Transcription

Caption: Simplified signaling pathway of the CCK-B receptor, antagonized by this compound.

References

Application Notes and Protocols for L-736380 in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the CCK2 receptor.[1] Due to its high affinity and selectivity, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK-B receptor. This document provides detailed application notes and protocols for the use of this compound in competitive receptor binding assays, a fundamental technique in pharmacology and drug discovery for characterizing ligand-receptor interactions.

The CCK-B receptor, a G protein-coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract. It is activated by the peptide hormones cholecystokinin (CCK) and gastrin. The activation of the CCK-B receptor initiates a signaling cascade primarily through Gαq proteins, leading to the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Downstream signaling can also involve phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately influencing cellular processes such as proliferation and secretion.[2][3]

Data Presentation

The binding affinity of this compound and other common ligands for the CCK-B receptor is summarized in the table below. This data is essential for designing and interpreting receptor binding experiments.

CompoundReceptor SubtypeBinding Affinity (IC50, nM)Reference
This compound CCK-B 0.054 [1]
This compoundCCK-A400[1]

IC50 (half maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand.

Experimental Protocols

This section outlines the key experimental protocols for a competitive radioligand binding assay using this compound to determine the affinity of test compounds for the CCK-B receptor.

Membrane Preparation from CCK-B Receptor Expressing Cells

This protocol describes the preparation of cell membranes enriched with the CCK-B receptor, a crucial component for the binding assay.

Materials:

  • Cells stably or transiently expressing the human CCK-B receptor (e.g., CHO-K1, Swiss 3T3 cells).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail, ice-cold.

  • Sucrose Buffer: Lysis buffer containing 10% sucrose.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cultured cells expressing the CCK-B receptor.

  • Wash the cell pellet with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Sucrose Buffer for cryopreservation.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay Protocol

This protocol details the steps for a competitive binding assay to determine the inhibitory constant (Ki) of a test compound, using this compound as a reference compound, against a suitable radioligand for the CCK-B receptor. A commonly used radioligand is [125I]-labeled cholecystokinin-8 (CCK-8).

Materials:

  • CCK-B receptor-containing cell membranes (prepared as described above).

  • Radioligand: e.g., [125I]CCK-8S.

  • Unlabeled this compound (for validation and as a reference).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-specific binding (NSB) control: A high concentration of a known CCK-B receptor ligand (e.g., 1 µM unlabeled CCK-8 or this compound).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): Assay Buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Assay Buffer, radioligand, cell membranes, and a high concentration of an unlabeled CCK-B ligand.

    • Test Compound Wells: Assay Buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution) to the respective wells. For TB wells, add 50 µL of Assay Buffer. For NSB wells, add 50 µL of the high-concentration unlabeled ligand.

    • Add 50 µL of the radioligand (at a concentration close to its Kd, e.g., 0.1-0.5 nM [125I]CCK-8S).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 10-50 µg of protein per well). The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

CCK-B Receptor Signaling Pathway

CCK_B_Signaling CCK CCK / Gastrin CCKBR CCK-B Receptor CCK->CCKBR Binds to Gq Gαq CCKBR->Gq Activates PLC PLC-β Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates MAPK MAPK (ERK) PKC->MAPK Activates PI3K->MAPK Activates Response Cellular Response (Proliferation, Secretion) MAPK->Response

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow for Competitive Receptor Binding Assay

Binding_Assay_Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, Compounds) Start->Prepare Incubate Incubate Reagents in 96-well Plate Prepare->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive receptor binding assay.

References

Application Notes and Protocols: L-736380 in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "L-736380" in scientific literature and databases did not yield specific information regarding its application in pain research. The following Application Notes and Protocols are based on general principles and commonly used methodologies in the field of pain research and are intended to serve as a guideline for investigating a novel compound with purported analgesic properties. The experimental details should be adapted based on the specific characteristics of the compound under investigation.

Introduction

The development of novel analgesics requires rigorous preclinical evaluation in various pain models that mimic different aspects of clinical pain states. These models are essential for characterizing the efficacy, potency, and mechanism of action of new chemical entities. This document provides a comprehensive overview of the potential application of a compound, herein referred to as this compound, in established pain research models. It is intended for researchers, scientists, and drug development professionals.

Potential Mechanism of Action and Signaling Pathways

The rational selection of pain models depends on the hypothesized mechanism of action of the test compound. While the specific target of this compound is unknown, many analgesics modulate key signaling pathways involved in nociception.

Nociceptive Signaling Pathway

Noxious stimuli are detected by peripheral nociceptors and transmitted to the central nervous system. A simplified representation of this pathway is illustrated below.

G cluster_0 Periphery cluster_1 Spinal Cord cluster_2 Brain Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor Activation Dorsal Horn Neuron Dorsal Horn Neuron Nociceptor->Dorsal Horn Neuron Signal Transmission (Primary Afferent Fiber) Thalamus Thalamus Dorsal Horn Neuron->Thalamus Ascending Pathway Somatosensory Cortex Somatosensory Cortex Thalamus->Somatosensory Cortex Pain Perception

Caption: Ascending Nociceptive Signaling Pathway.

Inflammatory Mediator Signaling

In inflammatory pain, tissue injury leads to the release of inflammatory mediators that sensitize nociceptors.

G Tissue Injury Tissue Injury Inflammatory Cells Inflammatory Cells Tissue Injury->Inflammatory Cells Recruitment Inflammatory Mediators Inflammatory Mediators Inflammatory Cells->Inflammatory Mediators Release of Prostaglandins, Cytokines, etc. Nociceptor Sensitization Nociceptor Sensitization Inflammatory Mediators->Nociceptor Sensitization Increased Pain Signal Increased Pain Signal Nociceptor Sensitization->Increased Pain Signal

Caption: Inflammatory Mediator Cascade in Pain.

Application in Pain Research Models

The analgesic potential of this compound should be evaluated in a tiered approach, starting with acute pain models and progressing to more complex inflammatory and neuropathic pain models.

Acute Pain Models

These models are used for initial screening and to determine the basic antinociceptive properties of a compound.

Model Description Species Endpoint Hypothetical this compound Effect
Hot Plate Test Measures the reaction time of an animal to a heated surface, assessing thermal nociception.Mouse, RatLatency to paw lick or jump (seconds)Increased latency
Tail-Flick Test Measures the latency to withdraw the tail from a radiant heat source.[1]Mouse, RatTail-flick latency (seconds)Increased latency
Acetic Acid-Induced Writhing Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic stretching behaviors (writhes).[1]MouseNumber of writhesDecreased number of writhes
Inflammatory Pain Models

These models are used to assess the efficacy of a compound in the context of inflammation-induced pain.

Model Description Species Endpoint Hypothetical this compound Effect
Formalin Test Subcutaneous injection of formalin into the paw elicits a biphasic pain response (acute neurogenic and persistent inflammatory).[1][2]Mouse, RatTime spent licking/biting the injected paw (seconds)Reduction in licking/biting time in one or both phases
Carrageenan-Induced Paw Edema Intraplantar injection of carrageenan induces local inflammation and hyperalgesia.[2][3]RatPaw withdrawal threshold (grams), Paw withdrawal latency (seconds)Increased withdrawal threshold/latency
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Intraplantar injection of CFA produces a persistent inflammatory state lasting for weeks.[1][2]Rat, MouseMechanical allodynia, Thermal hyperalgesiaReversal of allodynia and hyperalgesia
Neuropathic Pain Models

These models mimic chronic pain conditions resulting from nerve injury.

Model Description Species Endpoint Hypothetical this compound Effect
Chronic Constriction Injury (CCI) Loose ligatures are placed around the sciatic nerve.[2]RatMechanical allodynia (von Frey test), Thermal hyperalgesiaIncreased paw withdrawal threshold/latency
Spared Nerve Injury (SNI) Two of the three terminal branches of the sciatic nerve are ligated and transected.[2][4]Rat, MouseMechanical allodyniaIncreased paw withdrawal threshold
Spinal Nerve Ligation (SNL) The L5 and/or L6 spinal nerves are tightly ligated.[2][5]RatMechanical allodyniaIncreased paw withdrawal threshold

Experimental Protocols

General Experimental Workflow

A typical workflow for evaluating a novel compound like this compound is depicted below.

Compound Synthesis\nand Characterization Compound Synthesis and Characterization Acute Pain Models Acute Pain Models Compound Synthesis\nand Characterization->Acute Pain Models Acute Pain Models\n(e.g., Hot Plate) Acute Pain Models (e.g., Hot Plate) Inflammatory Pain Models\n(e.g., Formalin, Carrageenan) Inflammatory Pain Models (e.g., Formalin, Carrageenan) Neuropathic Pain Models\n(e.g., CCI, SNL) Neuropathic Pain Models (e.g., CCI, SNL) Dose-Response Studies Dose-Response Studies Mechanism of Action Mechanism of Action Dose-Response Studies->Mechanism of Action Mechanism of Action\n(e.g., Receptor Occupancy) Mechanism of Action (e.g., Receptor Occupancy) Lead Optimization Lead Optimization Inflammatory Pain Models Inflammatory Pain Models Acute Pain Models->Inflammatory Pain Models If Active Neuropathic Pain Models Neuropathic Pain Models Inflammatory Pain Models->Neuropathic Pain Models If Active Neuropathic Pain Models->Dose-Response Studies Mechanism of Action->Lead Optimization

Caption: Preclinical Evaluation Workflow for Analgesic Compounds.

Protocol: Formalin-Induced Inflammatory Pain

Objective: To assess the analgesic efficacy of this compound in a model of tonic chemical pain.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, Tween 80)

  • 5% Formalin solution

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250g)

  • Observation chambers with mirrors for unobstructed view of paws

  • Syringes and needles (30-gauge for formalin, appropriate size for drug administration)

  • Timer

Procedure:

  • Acclimatization: Acclimate animals to the observation chambers for 30 minutes daily for 2-3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection (e.g., 30 minutes for i.p., 60 minutes for p.o.). A range of doses should be tested to determine a dose-response relationship.

  • Formalin Injection: Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, place the animal back into the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phase I (Acute/Neurogenic): 0-5 minutes post-injection.

    • Phase II (Inflammatory): 15-60 minutes post-injection.

  • Data Analysis: Compare the time spent in nociceptive behaviors between the this compound-treated groups and the vehicle-treated group for both phases. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of this compound in alleviating established mechanical allodynia in a neuropathic pain model.

Materials:

  • This compound and vehicle

  • Surgical instruments

  • 4-0 chromic gut suture

  • Anesthetic (e.g., isoflurane)

  • Von Frey filaments

  • Testing chambers with a wire mesh floor

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-220g)

Procedure:

  • Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the nerve, approximately 1 mm apart.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Development of Allodynia: Allow 7-14 days for the development of stable mechanical allodynia.

  • Baseline Measurement: Measure the paw withdrawal threshold (PWT) of both the ipsilateral and contralateral paws using the up-down method with von Frey filaments.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dosing Measurements: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: The primary outcome is the change in PWT in the ipsilateral paw. Data can be expressed as the raw PWT (in grams) or as a percentage of the maximum possible effect (%MPE).

Data Presentation: Hypothetical Dose-Response Data

The following table illustrates how quantitative data for this compound could be presented.

Table 1: Hypothetical Efficacy of this compound in Different Pain Models

Pain Model Dose (mg/kg) Route Endpoint Result (% Reversal of Hyperalgesia/Allodynia or % Inhibition of Nociceptive Behavior)
Hot Plate 1i.p.Latency (s)25%
3i.p.Latency (s)55%
10i.p.Latency (s)80%
Formalin (Phase II) 1p.o.Licking Time (s)30%
3p.o.Licking Time (s)62%
10p.o.Licking Time (s)85%
CCI (Mechanical Allodynia) 0.3i.v.PWT (g)20%
1i.v.PWT (g)48%
3i.v.PWT (g)75%

Conclusion

The successful characterization of the analgesic profile of a novel compound like this compound requires a systematic approach using a variety of well-established pain research models. The protocols and workflows outlined in this document provide a framework for such an investigation. It is crucial to adapt these general methodologies to the specific properties of the compound and the research questions being addressed. All experiments should be conducted in accordance with ethical guidelines for animal research.

References

Application Notes and Protocols for L-736380 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It exhibits high affinity for the CCK-B receptor with significantly lower affinity for the CCK-A receptor subtype.[1] This selectivity makes this compound a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor signaling pathway in various rodent models. These application notes provide an overview of the quantitative data available for this compound in rodents and detailed protocols for its administration and evaluation.

Data Presentation

In Vivo Efficacy of this compound in Rodent Models
ParameterSpeciesValueExperimentReference
ID₅₀ Anesthetized Rats0.064 mg/kgInhibition of Gastric Acid Secretion[2][3][4]
ED₅₀ BKTO Mice1.7 mg/kgEx vivo binding of [¹²⁵I]CCK-8S in brain membranes[2][3][4]
Receptor Binding Affinity
ReceptorIC₅₀ (nM)
CCK-B 0.054
CCK-A 400

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the CCK-B receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligands gastrin and cholecystokinin (CCK), activates downstream signaling cascades. By blocking this interaction, this compound inhibits these downstream effects.

CCKB_Signaling_Pathway cluster_ligand Ligands cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR Binds CCK CCK CCK->CCKBR Binds G_Protein Gq/11 CCKBR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Physiological_Response Physiological Response (e.g., Gastric Acid Secretion) Ca2->Physiological_Response PKC->Physiological_Response L736380 This compound L736380->CCKBR Blocks

Caption: this compound blocks CCK-B receptor signaling.

Experimental Protocols

Protocol 1: Inhibition of Gastric Acid Secretion in Anesthetized Rats

This protocol is designed to assess the in vivo potency of this compound in inhibiting pentagastrin-stimulated gastric acid secretion.

Materials:

Procedure:

  • Animal Preparation:

    • Fast rats for 24 hours with free access to water.

    • Anesthetize the rats with urethane administered intraperitoneally (i.p.).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous (i.v.) administration of compounds.

    • Perfuse the stomach with saline at a constant rate through an esophageal cannula, and collect the perfusate via a duodenal cannula.

  • Experimental Setup:

    • Allow the preparation to stabilize, monitoring the pH of the gastric effluent.

    • Begin a continuous i.v. infusion of pentagastrin to stimulate gastric acid secretion.

    • Once a stable plateau of acid secretion is achieved (monitored by pH), administer this compound.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer).

    • Administer this compound intravenously as a bolus dose or as a continuous infusion. A range of doses should be used to determine the ID₅₀.

  • Data Collection and Analysis:

    • Continuously monitor the pH of the gastric perfusate.

    • Calculate the acid output at regular intervals.

    • Determine the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound.

    • Calculate the ID₅₀ value, which is the dose of this compound required to inhibit the stimulated acid secretion by 50%.

Protocol 2: Ex Vivo CCK-B Receptor Binding Assay in Mice

This protocol measures the in vivo occupancy of brain CCK-B receptors by this compound after systemic administration.

Materials:

  • BKTO (Bálint and Karádi-Tóth) or other suitable mouse strain

  • This compound

  • [¹²⁵I]CCK-8S (radioligand)

  • Saline solution (0.9% NaCl)

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • This compound Administration:

    • Prepare a stock solution of this compound in an appropriate vehicle.

    • Administer this compound to mice via a chosen route (e.g., intraperitoneal, oral gavage). A range of doses should be tested.

    • A control group receiving only the vehicle should be included.

  • Tissue Collection:

    • At a specified time point after administration, euthanize the mice by a humane method (e.g., cervical dislocation).

    • Rapidly dissect the brain and isolate the region of interest known to have high CCK-B receptor density (e.g., cerebral cortex, hippocampus).

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Radioligand Binding Assay:

    • Resuspend the final membrane pellet in a binding buffer.

    • Incubate a portion of the membrane preparation with a saturating concentration of [¹²⁵I]CCK-8S.

    • To determine non-specific binding, incubate a parallel set of samples with an excess of a non-labeled CCK-B receptor antagonist.

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated groups to the vehicle-treated control group.

    • Calculate the ED₅₀ value, which is the dose of this compound that results in 50% occupancy of the CCK-B receptors.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_protocol1 Protocol 1: Gastric Acid Secretion (Rat) cluster_protocol2 Protocol 2: Ex Vivo Binding (Mouse) Animal_Model Select Rodent Model (Rat or Mouse) Drug_Prep Prepare this compound Solution Animal_Model->Drug_Prep Vehicle_Control Prepare Vehicle Control Animal_Model->Vehicle_Control Dosing Administer this compound or Vehicle (e.g., i.v., i.p., p.o.) Drug_Prep->Dosing Vehicle_Control->Dosing Anesthesia Anesthetize Animal Dosing->Anesthesia For Protocol 1 Euthanasia Euthanize Animal Dosing->Euthanasia For Protocol 2 Stimulation Stimulate with Pentagastrin Anesthesia->Stimulation Measurement Measure Gastric Acid Output Stimulation->Measurement Analysis1 Calculate ID₅₀ Measurement->Analysis1 Dissection Dissect Brain Euthanasia->Dissection Binding_Assay Perform Radioligand Binding Assay Dissection->Binding_Assay Analysis2 Calculate ED₅₀ Binding_Assay->Analysis2

Caption: General workflow for this compound studies in rodents.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal cell growth, primarily through its interaction with the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the CCK2 receptor (CCK2R).[1] Dysregulation of the gastrin signaling pathway is implicated in various gastrointestinal disorders, including peptic ulcers and certain types of cancer.[2] L-736380 is a potent and highly selective non-peptide antagonist of the CCK2 receptor.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the gastrin/CCK2R signaling axis. These application notes provide a comprehensive overview of this compound, including its binding characteristics and detailed protocols for its use in key in vitro and in vivo experiments.

Quantitative Data

This compound exhibits high affinity for the human CCK2 receptor with a significantly lower affinity for the CCK-A receptor, demonstrating its selectivity. The following table summarizes the quantitative data for this compound.

ParameterReceptorValueSpeciesAssay TypeReference
IC50 CCK-B (CCK2R)0.054 nMNot SpecifiedRadioligand Binding[3]
IC50 CCK-A (CCK1R)400 nMNot SpecifiedRadioligand Binding[3]
ID50 -0.064 mg/kgRatInhibition of Gastric Acid Secretion[3]
ED50 -1.7 mg/kgMouseEx Vivo [125I]CCK-8S Binding (Brain Membranes)[3]

Note: The inhibition constant (Ki) can be estimated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Gastrin binding to the Gq-protein coupled CCK2 receptor initiates a downstream signaling cascade. This pathway is pivotal in cellular responses such as acid secretion and proliferation. This compound acts by competitively blocking this initial binding step.

Gastrin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds L736380 This compound L736380->CCK2R Blocks Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates & Enters Nucleus Gene Gene Transcription CREB->Gene Promotes

Gastrin/CCK2R signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study gastrin-related pathways.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing CCK2R) incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]Gastrin) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC₅₀) quantify->analyze

Workflow for competitive radioligand binding assay.

Materials:

  • Cell membranes expressing CCK2 receptors (e.g., from transfected cell lines or brain tissue).[4]

  • Radioligand (e.g., [125I]Gastrin or [125I]CCK-8).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.[4]

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and serial dilutions of this compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit gastrin-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing CCK2 receptors (e.g., CHO-CCK2R or AR42J cells).

  • Gastrin or a suitable agonist (e.g., pentagastrin).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.[5]

  • Compound Addition: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a solution of gastrin (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Data Acquisition: Immediately after injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the gastrin response against the logarithm of the this compound concentration to determine the IC50.

In Vivo Inhibition of Gastrin-Stimulated Gastric Acid Secretion

This in vivo assay assesses the efficacy of this compound in a physiological context by measuring its ability to block gastric acid secretion stimulated by a gastrin analog.[6]

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Pentagastrin (B549294) (a synthetic gastrin analog).[6]

  • This compound.

  • Saline solution.

  • pH meter and titration equipment.

  • Perfusion pump and cannulas.

Protocol:

  • Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of compounds.

  • Gastric Perfusion: Ligate the pylorus and insert a cannula through the esophagus into the stomach. Perfuse the stomach with saline at a constant rate.[7][8]

  • Basal Acid Output: Collect the gastric effluent in timed intervals and measure the acid concentration by titration with NaOH to a pH of 7.0 to establish a basal secretion rate.[9]

  • Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.[10]

  • This compound Administration: Once a stable stimulated acid secretion is achieved, administer this compound intravenously or orally at various doses.

  • Measurement of Inhibition: Continue to collect the gastric effluent and measure the acid output.

  • Data Analysis: Calculate the percentage of inhibition of pentagastrin-stimulated acid secretion for each dose of this compound. Determine the ID50 value from the dose-response curve.

Western Blot Analysis of ERK and CREB Phosphorylation

This assay investigates the effect of this compound on the downstream signaling molecules ERK and CREB.

Materials:

  • CCK2R-expressing cells.

  • Gastrin.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Cell Treatment: Culture cells to near confluency. Serum-starve the cells overnight. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulation: Stimulate the cells with gastrin for a predetermined time (e.g., 5-15 minutes for ERK phosphorylation).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (total ERK or total CREB) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel CCK2 receptor antagonist using this compound as a reference compound.

Antagonist Characterization Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding Primary Screening: Competitive Radioligand Binding Assay (Determine IC₅₀/Kᵢ) functional Functional Assay: Intracellular Calcium Mobilization (Confirm Antagonism and Potency) binding->functional downstream Mechanism of Action: Western Blot for pERK/pCREB (Elucidate Downstream Effects) functional->downstream efficacy Efficacy Model: Inhibition of Gastrin-Stimulated Gastric Acid Secretion in Rats (Determine ID₅₀) downstream->efficacy pkpd Pharmacokinetics/Pharmacodynamics (Assess Bioavailability and Target Engagement) efficacy->pkpd

A typical workflow for characterizing CCK2R antagonists.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the gastrin/CCK2R signaling pathway. Its high affinity and selectivity allow for precise interrogation of this pathway in a variety of experimental settings. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound effectively in their studies of gastrointestinal physiology, pharmacology, and drug discovery.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with L-736380. The following question-and-answer format directly tackles potential issues and offers structured solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). In most cases, this compound is soluble in DMSO.

Q2: I've tried the recommended solvent, but my this compound is not dissolving. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, there are several troubleshooting steps you can take. These include gentle heating, vortexing, and sonication. It is also possible that the concentration you are trying to achieve exceeds the solubility limit in DMSO. For a detailed workflow, please refer to the Troubleshooting Guide below.

Q3: Are there any alternative solvents I can try if DMSO doesn't work?

A3: Yes, if this compound does not dissolve in DMSO, you can try other solvents such as ethanol (B145695) or N,N-Dimethylformamide (DMF). It is recommended to test these alternative solvents with a small amount of your compound to avoid significant loss of material.

Q4: Can I use aqueous solutions to dissolve this compound?

A4: While some sources suggest that this compound may have some solubility in water, it is generally expected to have low aqueous solubility. For most biological applications requiring an aqueous buffer, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer. Be aware that precipitation may occur upon dilution, so it is crucial to visually inspect the solution.

Troubleshooting Guide: this compound Not Dissolving

If you are encountering issues with dissolving this compound, follow this step-by-step guide to troubleshoot the problem.

Initial Steps
  • Verify the Recommended Solvent: Confirm that you are using a high-purity, anhydrous grade of DMSO.

  • Check for Precipitate: Carefully inspect your vial of this compound. If the compound appears clumpy or has visible particulates, this may affect dissolution.

Solubility Enhancement Techniques

If the compound does not readily dissolve in the recommended solvent at room temperature, you can employ the following techniques:

  • Gentle Warming: Warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes.

  • Sonication: Place the vial in a sonicator bath for short intervals to break up any aggregates.

Quantitative Solubility Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the qualitative solubility information gathered from available datasheets.

SolventSolubilityNotes
DMSO May Dissolve Recommended as the primary solvent.
Ethanol May DissolveAlternative solvent to try if DMSO is unsuccessful.
DMF May DissolveAlternative solvent to try if DMSO is unsuccessful.
Water Low SolubilityExpected to have limited solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the desired concentration.

  • Initial Dissolution Attempt: Vortex the tube for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particles.

  • Troubleshooting (if necessary):

    • If particles remain, warm the solution to 37°C for 5-10 minutes.

    • Vortex the solution again for 1-2 minutes.

    • If necessary, sonicate the solution for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C as recommended on the product datasheet.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Prepare Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture media) ready at the appropriate temperature.

  • Add Stock to Buffer: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution. This rapid mixing helps to minimize precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is low enough not to affect your experimental system (typically <0.5%).

  • Visual Inspection: Immediately inspect the solution for any signs of precipitation. If a precipitate forms, the final concentration may be too high for the aqueous buffer.

Visual Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting solubility issues with this compound.

G start Start: this compound not dissolving check_solvent Is the solvent high-purity DMSO? start->check_solvent use_dmso Use high-purity DMSO check_solvent->use_dmso No try_dissolving Attempt to dissolve at room temperature (Vortexing) check_solvent->try_dissolving Yes use_dmso->try_dissolving is_dissolved1 Is it fully dissolved? try_dissolving->is_dissolved1 gentle_heat Apply gentle heat (37°C) and/or sonication is_dissolved1->gentle_heat No success Success: this compound is dissolved is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? gentle_heat->is_dissolved2 consider_alternatives Consider alternative solvents (Ethanol, DMF) is_dissolved2->consider_alternatives No is_dissolved2->success Yes test_small_amount Test with a small amount of compound consider_alternatives->test_small_amount end End: Re-evaluate experiment or contact supplier test_small_amount->end

Caption: Troubleshooting workflow for dissolving this compound.

L-736380 stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-736380. The information is designed to address common stability issues encountered when preparing and using aqueous solutions of this potent and selective CCK-B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. Its primary mechanism of action is to block the signaling pathways activated by cholecystokinin (B1591339) (CCK) and gastrin at this receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) primarily found in the brain and gastrointestinal tract.[1] Activation of the CCK-B receptor initiates a cascade of intracellular events, and this compound prevents these downstream effects.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound solid powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. Stock solutions, typically prepared in DMSO, should also be stored at -20°C.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers for experiments.

Q4: What are the potential stability issues with this compound in aqueous solutions?

While specific data on the aqueous stability of this compound is limited, its chemical structure, which includes benzodiazepine (B76468), urea (B33335), and tetrazole moieties, suggests potential for degradation in aqueous environments. Key factors that can influence its stability include pH, temperature, and exposure to light. The urea and benzodiazepine components may be susceptible to hydrolysis, especially at non-neutral pH.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Low aqueous solubility of this compound.- Increase the percentage of DMSO in the final solution (while considering its effect on the experimental system).- Use a surfactant or other solubilizing agent approved for your experimental setup.- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.
Loss of compound activity over time in aqueous solution. Degradation of this compound.- Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock.- Avoid prolonged storage of aqueous solutions.- If storage is necessary, aliquot and freeze at -80°C immediately after preparation and use each aliquot only once.- Protect solutions from light by using amber vials or covering containers with foil.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.- Ensure consistent timing between the preparation of the aqueous solution and its use in experiments.- Perform a stability test under your specific experimental conditions (pH, temperature, media components) to determine the viable window for use.- Consider using a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of Aqueous Working Solution

  • Objective: To dilute the DMSO stock solution into an aqueous buffer for immediate use.

  • Materials:

    • This compound DMSO stock solution

    • Desired aqueous buffer (e.g., PBS, cell culture media)

    • Sterile tubes

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration.

    • Mix thoroughly by gentle inversion or vortexing.

    • Use the freshly prepared aqueous solution immediately. Do not store.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the CCK-B receptor signaling pathway and a general experimental workflow for studying this compound.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gαq CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K Activates PLCb PLC-β Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates PI3K->ERK Activates TF Transcription Factors (e.g., Elk1, c-Fos) ERK->TF Phosphorylates CCK CCK / Gastrin CCK->CCKBR Binds L736380 This compound L736380->CCKBR Blocks

Caption: CCK-B Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Aqueous Working Solution prep_stock->prep_working cell_treatment Treat Cells/Tissue with This compound and/or Agonist prep_working->cell_treatment assay Perform Downstream Assay (e.g., Ca2+ imaging, Western blot) cell_treatment->assay analysis Data Analysis assay->analysis

Caption: General Experimental Workflow for this compound Application.

References

Technical Support Center: Optimizing L-736380 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of L-736380, a potent and selective CCK-B receptor antagonist, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity, non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1][2] It exhibits high selectivity for the CCK-B receptor over the CCK-A receptor. The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) primarily found in the brain and gastrointestinal tract. This compound exerts its effect by competitively blocking the binding of agonists like cholecystokinin (CCK) and gastrin to the CCK-B receptor, thereby inhibiting downstream signaling pathways.

Q2: What is the recommended concentration range for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of the agonist being used. Based on its high potency, a good starting point for most cell-based assays is in the low nanomolar to picomolar range.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

There is limited publicly available data specifically on the cytotoxicity of this compound. As with any small molecule, high concentrations may induce cytotoxic effects. It is crucial to determine the non-toxic concentration range of this compound for your specific cell line using a cell viability assay (e.g., MTT, trypan blue exclusion) before proceeding with functional assays.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterReceptorValueReference
IC50CCK-B0.054 nM[1][2]
IC50CCK-A400 nM[1][2]

Experimental Protocols

Key Experiment: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure to measure the antagonist effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the CCK-B receptor.

Materials:

  • Cells expressing CCK-B receptors (e.g., CHO-K1 or Swiss 3T3 cells transfected with the CCK-B receptor)

  • Cell culture medium (e.g., DMEM, Ham's F12)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • CCK-8 or gastrin (agonist)

  • This compound

  • DMSO

  • Microplate reader with fluorescence capabilities (excitation ~340/380 nm, emission ~510 nm for Fura-2)

Procedure:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • This compound Incubation:

    • Prepare different concentrations of this compound in HBSS. Remember to include a vehicle control (DMSO at the same final concentration).

    • Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the agonist (CCK-8 or gastrin) solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the microplate reader and begin recording the baseline fluorescence ratio (340/380 nm).

    • After establishing a stable baseline, inject the agonist into the wells.

    • Continue recording the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (peak - baseline) for each well.

    • Plot the agonist response against the concentration of this compound to determine the IC50 value of the antagonist.

Troubleshooting Guides

Problem 1: No or low antagonist effect of this compound observed.

Possible CauseTroubleshooting Steps
Incorrect this compound Concentration Verify the calculations for your serial dilutions. Test a wider range of concentrations, starting from the picomolar range.
Degraded this compound Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution.
Low CCK-B Receptor Expression Confirm the expression of functional CCK-B receptors in your cell line using a positive control agonist (e.g., CCK-8 or gastrin).
High Agonist Concentration The concentration of the agonist used may be too high, making it difficult for the antagonist to compete effectively. Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist studies.
Insufficient Incubation Time Increase the pre-incubation time with this compound to ensure it has reached equilibrium with the receptors.

Problem 2: High background signal or variability in the assay.

Possible CauseTroubleshooting Steps
Cell Health Issues Ensure cells are healthy and not overgrown. Use cells at a consistent passage number.
Incomplete Dye Loading or Washing Optimize the dye loading time and concentration. Ensure thorough but gentle washing to remove extracellular dye without detaching cells.
DMSO Cytotoxicity Keep the final DMSO concentration in the assay below 0.1%. Run a vehicle control to assess the effect of the solvent on cell viability and signaling.
Precipitation of this compound Visually inspect the working solutions for any precipitation. This compound is hydrophobic and may precipitate in aqueous solutions at higher concentrations. Ensure proper mixing when diluting the DMSO stock into the aqueous buffer.

Problem 3: Observed cytotoxicity in treated wells.

Possible CauseTroubleshooting Steps
This compound Concentration is too high Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line and experimental duration.
Solvent (DMSO) Toxicity Reduce the final concentration of DMSO in the culture medium. Ensure the vehicle control does not show significant cytotoxicity.
Extended Incubation Time Shorten the incubation time with this compound if possible, while still allowing for effective receptor antagonism.

Mandatory Visualizations

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCK-B Receptor Gq Gαq CCKB->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Response Cellular Response PKC->Response Ca Ca²⁺ Ca->PKC Activates Ca->Response ER->Ca Releases CCK CCK / Gastrin CCK->CCKB Binds & Activates L736380 This compound L736380->CCKB Binds & Inhibits Experimental_Workflow A 1. Seed cells expressing CCK-B receptor B 2. Load cells with calcium indicator dye (e.g., Fura-2 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Pre-incubate with This compound (or vehicle) C->D E 5. Measure baseline fluorescence D->E F 6. Add CCK-B agonist (e.g., CCK-8) E->F G 7. Measure fluorescence change (calcium mobilization) F->G H 8. Analyze data to determine IC50 G->H Troubleshooting_Logic Start Problem: No/Low Antagonist Effect CheckConc Is this compound concentration correct? Start->CheckConc CheckAgonist Is agonist concentration appropriate (e.g., EC80)? CheckConc->CheckAgonist Yes Solution1 Adjust concentration range CheckConc->Solution1 No CheckReceptor Is there functional receptor expression? CheckAgonist->CheckReceptor Yes Solution2 Optimize agonist concentration CheckAgonist->Solution2 No CheckCompound Is this compound stock solution viable? CheckReceptor->CheckCompound Yes Solution3 Validate receptor expression CheckReceptor->Solution3 No Solution4 Prepare fresh stock CheckCompound->Solution4 No

References

Unexpected off-target effects of L-736380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-736380, a potent and selective CCK-B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-affinity, selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor.[1] Its primary mechanism involves competitively binding to the CCK-B receptor, which prevents the endogenous ligands, cholecystokinin (CCK) and gastrin, from activating it.[2][3][4][5] This blockade inhibits downstream signaling cascades typically initiated by CCK-B receptor activation.[2][6]

Q2: Are there any known off-target effects of this compound?

Currently, there is a lack of documented, significant off-target effects for this compound in the scientific literature. The compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor.[1] However, unexpected results in an experiment can arise from various factors, not necessarily off-target binding. It is crucial to implement rigorous experimental controls to distinguish between a true off-target effect and experimental artifacts.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors unrelated to off-target effects. Consider the following:

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental buffer. Poor solubility can lead to inaccurate concentrations. It is recommended to prepare fresh solutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter CCK-B receptor expression and signaling, leading to variability in the response to this compound.

  • Agonist Concentration: The concentration of the CCK or gastrin agonist used to stimulate the receptor can significantly impact the inhibitory effect of this compound. Ensure you are using a consistent and appropriate agonist concentration.

  • Assay-Specific Variability: The specific assay being used (e.g., calcium imaging, cAMP measurement, ERK phosphorylation) can have inherent variability. Include appropriate positive and negative controls in every experiment.

Q4: How can I be sure that the observed effect in my experiment is due to CCK-B receptor antagonism?

To confirm that the effects of this compound are specifically mediated by the CCK-B receptor, consider the following control experiments:

  • Rescue experiment: Overexpression of the CCK-B receptor in your cells should enhance the effect of the agonist and require a higher concentration of this compound for inhibition.

  • Use a cell line lacking the CCK-B receptor: this compound should have no effect in a cell line that does not express the CCK-B receptor.

  • Knockdown or knockout of the CCK-B receptor: Similar to using a receptor-negative cell line, reducing or eliminating CCK-B receptor expression should abolish the effect of this compound.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound.
Potential Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
High Agonist Concentration Use an agonist concentration at or near the EC50 to ensure sensitive detection of antagonism.
High Cell Density High cell numbers can lead to depletion of the antagonist. Optimize cell seeding density.
Incorrect Buffer/Solvent Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect cell viability or receptor signaling.
Problem 2: No observable effect of this compound.
Potential Cause Troubleshooting Step
Low or Absent CCK-B Receptor Expression Confirm CCK-B receptor expression in your experimental system using techniques like qPCR, Western blot, or flow cytometry.
Inactive Compound Verify the identity and purity of your this compound lot. If possible, test it in a validated positive control assay.
Insufficient Agonist Stimulation Ensure the agonist is active and used at a concentration that elicits a robust response.
Inappropriate Assay Window The timing of your measurement may be off. Perform a time-course experiment to determine the optimal time point to observe the effect of this compound.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

ReceptorIC50 (nM)Reference
CCK-B 0.054[1]
CCK-A 400[1]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C25H29N9O2
Molecular Weight 487.57 g/mol
Solubility Soluble in DMSOFor aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.
Storage Store at -20°C or -80°CProtect from light.

Experimental Protocols

Key Experiment: In Vitro Cell-Based Calcium Mobilization Assay

This protocol outlines a method to assess the antagonist activity of this compound on CCK-B receptor-mediated calcium signaling.

1. Cell Culture and Plating:

  • Culture cells expressing the CCK-B receptor (e.g., HEK293-CCKBR, SH-SY5Y) in appropriate media.
  • Plate cells in a 96-well black, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.

2. Calcium Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) solution in a suitable buffer (e.g., HBSS).
  • Remove the culture medium from the cells and add the dye solution.
  • Incubate at 37°C for 30-60 minutes in the dark.

3. This compound Incubation:

  • Wash the cells gently with buffer to remove excess dye.
  • Add buffer containing various concentrations of this compound to the wells.
  • Incubate for 15-30 minutes at room temperature or 37°C.

4. Agonist Stimulation and Measurement:

  • Prepare a solution of a CCK-B receptor agonist (e.g., CCK-8, gastrin) at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the plate in a fluorescence plate reader capable of kinetic reads.
  • Inject the agonist solution into the wells and immediately begin measuring fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Plot the agonist response as a function of this compound concentration.
  • Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Visualizations

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLCb PLC-β Gq->PLCb Activates IP3 IP3 PLCb->IP3 Generates DAG DAG PLCb->DAG Generates ER ER Ca²⁺ Store IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates ER->Ca2 Release L736380 This compound L736380->CCKBR Blocks CCK CCK / Gastrin CCK->CCKBR Binds & Activates

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify this compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_System Validate Experimental System (Receptor expression, cell health) Check_Compound->Check_System Compound OK Artifact Likely Experimental Artifact (Revise protocol) Check_Compound->Artifact Compound Issue Check_Protocol Review Experimental Protocol (Concentrations, timing, controls) Check_System->Check_Protocol System OK Check_System->Artifact System Issue On_Target Likely On-Target Effect (Further investigation needed) Check_Protocol->On_Target Protocol OK Check_Protocol->Artifact Protocol Issue

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Troubleshooting In Vivo Efficacy of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the in vivo efficacy of small molecule inhibitors. While the query specified "L-736380," no public data exists for a compound with this designation. Therefore, this guide is generalized for a hypothetical small molecule, "Compound X," to address common challenges in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Issue 1: Lack of Efficacy or Poor Target Engagement

Q: We are not observing the expected tumor growth inhibition with Compound X in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?

A: A lack of in vivo efficacy can stem from multiple factors, ranging from suboptimal drug exposure to issues with the animal model itself. Here’s a systematic approach to troubleshooting:

  • Confirm Target Engagement in Vivo: Before assessing tumor growth, it is critical to confirm that Compound X is reaching the tumor tissue and engaging with its molecular target.

    • Pharmacokinetic (PK) Analysis: Measure the concentration of Compound X in plasma and tumor tissue over time to ensure adequate exposure.

    • Pharmacodynamic (PD) Analysis: Assess the modulation of the target pathway in tumor tissue. For example, if Compound X inhibits a kinase, measure the phosphorylation of its downstream substrates.

  • Review Formulation and Dosing Regimen:

    • Solubility and Stability: Ensure Compound X is fully dissolved and stable in the chosen vehicle. Precipitation can lead to inconsistent and lower-than-expected dosing.

    • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the compound's properties and result in sufficient bioavailability.

    • Dose and Schedule: The dose and frequency of administration may be insufficient to maintain a therapeutic concentration of the drug at the tumor site.

  • Evaluate the Animal Model:

    • Tumor Growth Rate: If the tumors in the control group are growing too rapidly, the therapeutic window to observe an effect may be too short.

    • Model-Specific Resistance: The chosen cell line or patient-derived xenograft (PDX) model may possess intrinsic or acquired resistance mechanisms to Compound X.

Issue 2: Unexpected Toxicity or Adverse Effects

Q: Our study animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy. How can we mitigate this?

A: Balancing efficacy and toxicity is a common challenge in drug development.

  • Tolerability Studies: Conduct a maximum tolerated dose (MTD) study to formally identify the highest dose that can be administered without causing unacceptable toxicity.

  • Refine Dosing Schedule: Instead of a high daily dose, consider alternative schedules such as intermittent dosing (e.g., once every two or three days) or a lower daily dose over a longer period. This can help maintain therapeutic concentrations while allowing the animal to recover from off-target effects.

  • Alternative Formulations: The vehicle used for formulation can sometimes contribute to toxicity. Experiment with alternative, well-tolerated vehicles.

  • Investigate Off-Target Effects: If possible, profile Compound X against a panel of related and unrelated targets to identify potential off-target activities that could be contributing to the observed toxicity.

Quantitative Data Summary

The following tables provide examples of how to structure and present key data from in vivo efficacy and pharmacokinetic studies.

Table 1: Example In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-Daily (PO)1500 ± 250-+5%
Compound X25Daily (PO)900 ± 18040%-2%
Compound X50Daily (PO)525 ± 15065%-8%
Positive Control10Daily (IP)450 ± 12070%-7%

Table 2: Example Pharmacokinetic Data

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Compound X10IV25000.13000100
Compound X50PO12002.0960064

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
  • Cell Culture and Implantation:

    • Culture cancer cells in appropriate media to 80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using calipers, calculating tumor volume with the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Drug Formulation and Administration:

    • Prepare the vehicle control and Compound X formulations daily.

    • Administer the assigned treatment to each group according to the planned dose and schedule (e.g., oral gavage, daily for 21 days).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity.

    • At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic analysis.

Protocol 2: Pharmacokinetic Study
  • Animal Dosing:

    • For intravenous (IV) administration, administer Compound X via the tail vein.

    • For oral (PO) administration, administer Compound X via oral gavage.

  • Sample Collection:

    • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to separate plasma by centrifugation.

  • Sample Analysis:

    • Extract Compound X from plasma samples.

    • Quantify the concentration of Compound X using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates CompoundX Compound X CompoundX->Kinase2 Inhibits Gene Target Genes (Proliferation, Survival) TF->Gene Promotes Transcription Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization (Tumor Volume 100-150 mm³) tumor_growth->randomization treatment Treatment Phase (Vehicle or Cmpd X) randomization->treatment monitoring Monitor Tumor Vol. & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint End of Study: Tissue Collection monitoring->endpoint Day 21 analysis PK/PD & Efficacy Analysis endpoint->analysis Troubleshooting_Flowchart start Issue: Lack of In Vivo Efficacy check_pk Is there adequate tumor exposure? start->check_pk check_pd Is the target modulated in the tumor? check_pk->check_pd Yes check_formulation Review Formulation & Dosing Regimen check_pk->check_formulation No check_model Evaluate Animal Model for Resistance check_pd->check_model No outcome_success Efficacy Observed check_pd->outcome_success Yes check_formulation->start Optimize & Repeat check_model->start Select New Model

How to prevent L-736380 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-736380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective non-peptide antagonist of the Cholecystokinin-B (CCK-B) receptor. It is used in research to study the physiological and pathological roles of the CCK-B receptor, which is primarily found in the brain and gastrointestinal tract.

Q2: Why does this compound precipitate in my cell culture medium?

A2: Precipitation of compounds like this compound, which are often hydrophobic, is a common issue in aqueous solutions like cell culture media. Several factors can contribute to this:

  • Low Aqueous Solubility: Many organic compounds are not readily soluble in water-based media.

  • "Solvent Shock": When a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1][2]

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers can reduce the solubility of the compound.[2]

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can affect compound solubility.[3]

  • pH Shifts: The metabolic activity of cells can alter the pH of the medium over time, which can impact the solubility of pH-sensitive compounds.[3]

Q3: Can I filter out the precipitate and use the remaining solution?

A3: It is generally not recommended to filter the media after precipitation has occurred. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration, making experimental results unreliable and difficult to reproduce.[1] The best approach is to prevent precipitation from occurring in the first place.

Q4: How does serum in the media affect the solubility of this compound?

A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution. However, this effect is limited. At high concentrations, a compound can still precipitate even in the presence of serum.[1]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding your this compound stock solution to the media, consider the following causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of this compound exceeds its solubility limit in the aqueous media.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols).
Solvent Shock The rapid dilution of a concentrated DMSO stock into the media causes the compound to precipitate due to the sudden change in solvent polarity.[1][2]Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling or vortexing the media to ensure gradual mixing.
Low Media Temperature Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for preparing your experimental solutions.[3]
High DMSO Concentration While DMSO is an excellent solvent for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture. Ensure that your control experiments use the same final DMSO concentration.
Issue 2: Delayed Precipitation (After Incubation)

If the media containing this compound appears clear initially but forms a precipitate after several hours or days in the incubator, this could be due to issues of stability or changes in the media environment over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and a microscope stage can cause temperature cycling, which may affect the compound's solubility.[3]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.
pH Shift in Media The metabolic activity of the cells can lead to a gradual change in the pH of the culture medium, potentially causing pH-sensitive compounds to precipitate.[3]Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. Ensure the medium is at the correct pH before adding this compound.
Evaporation of Media In long-term experiments, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound.[3]Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.
Compound Instability This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products may be less soluble.If compound stability is a concern, consider performing shorter-term experiments or replenishing the media with freshly prepared this compound at regular intervals.
Interaction with Media Components This compound may slowly interact with components in the media, such as salts or amino acids, to form insoluble complexes.[2]If possible, try a different basal media formulation to see if the precipitation issue persists.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Since specific solubility data for this compound is not consistently reported, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for such compounds.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 487.57 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the required volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media

This protocol will help you determine the practical working concentration of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Micropipettes and sterile tips

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and matches the concentration you will use in your experiments (e.g., 0.1%). Include a vehicle control with only DMSO.

  • Incubate the dilutions under the same conditions as your planned experiments (e.g., 37°C, 5% CO2).

  • Visually inspect for any signs of precipitation (cloudiness, crystals, or film) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

  • The highest concentration that remains clear throughout the observation period is your maximum working concentration under these conditions.

Signaling Pathway and Experimental Workflow

CCK-B Receptor Signaling Pathway

This compound acts as an antagonist to the CCK-B receptor, which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, cholecystokinin (B1591339) (CCK), to the CCK-B receptor typically initiates a signaling cascade that can lead to the activation of various downstream effectors, including the MAP kinase pathway. This compound blocks this activation.

CCK_B_Receptor_Signaling CCK Cholecystokinin (CCK) CCK_B_Receptor CCK-B Receptor (GPCR) CCK->CCK_B_Receptor Binds & Activates L736380 This compound L736380->CCK_B_Receptor Binds & Inhibits G_protein Gq/11 CCK_B_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAP Kinase Cascade (e.g., Raf, MEK, ERK) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) MAPK_Cascade->Cellular_Response Leads to

Caption: Antagonistic action of this compound on the CCK-B receptor signaling pathway.

Experimental Workflow for Using this compound

The following diagram outlines a logical workflow for incorporating this compound into your experiments while minimizing the risk of precipitation.

Experimental_Workflow Start Start: Experiment with this compound Prep_Stock Prepare Concentrated Stock Solution in DMSO Start->Prep_Stock Solubility_Test Determine Max Soluble Concentration in Media Prep_Stock->Solubility_Test Choose_Conc Choose Working Concentration Below Max Solubility Solubility_Test->Choose_Conc Prepare_Working Prepare Working Solution by Serial Dilution in Warmed Media Choose_Conc->Prepare_Working Add_To_Cells Add to Cell Culture Prepare_Working->Add_To_Cells Incubate Incubate and Monitor Add_To_Cells->Incubate Precipitation_Check Precipitation Observed? Incubate->Precipitation_Check Troubleshoot Troubleshoot: - Lower Concentration - Check Media Components - Adjust pH/Temperature Precipitation_Check->Troubleshoot Yes Proceed Proceed with Experiment Precipitation_Check->Proceed No Troubleshoot->Choose_Conc

Caption: Recommended workflow for preparing and using this compound in cell culture.

References

L-736380 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using L-736380, a potent CCK-B receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues, with a focus on challenges that may arise from batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the Cholecystokinin (B1591339) B (CCK-B) receptor. As an antagonist, it binds to the CCK-B receptor and blocks the downstream signaling effects that would normally be initiated by the binding of its natural ligands, such as cholecystokinin (CCK) and gastrin.

Q2: In what experimental systems can this compound be used?

A2: this compound can be utilized in a variety of in vitro and in vivo experimental models. Common applications include cell-based assays to determine its potency and efficacy in blocking CCK-B receptor signaling, as well as in vivo studies in animal models to investigate the physiological roles of the CCK-B receptor.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to dissolve this compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution. For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous-based assays, further dilution of the stock solution into the assay buffer is necessary. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.1%) to not affect the experimental results.

Q4: What are the known downstream signaling pathways of the CCK-B receptor?

A4: The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[1] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. The CCK-B receptor can also activate other signaling cascades, including the MAPK/ERK pathway.[2]

Troubleshooting Guide: Batch-to-Batch Variability

Batch-to-batch variability in small molecule research chemicals can lead to unexpected and inconsistent experimental outcomes. While specific batch-to-batch variability issues for this compound are not widely documented in publicly available literature, the following guide addresses common problems that can arise from such variability.

Issue 1: Inconsistent Potency (IC50) of this compound Between Batches

You may observe that different batches of this compound exhibit varying levels of potency in your functional assays, leading to shifts in the IC50 values.

Possible Causes:

  • Purity Differences: The purity of the compound can vary between synthesis batches. The presence of impurities can reduce the effective concentration of the active compound.

  • Isomeric Composition: Variations in the ratio of stereoisomers between batches could affect the overall potency, as different isomers may have different affinities for the receptor.

  • Compound Degradation: Improper storage or handling of a particular batch may have led to degradation of the compound.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. Compare the purity and any other characterization data provided.

  • Perform Dose-Response Curves: For every new batch, perform a full dose-response curve to determine the IC50 value. This will allow you to normalize the concentration used in subsequent experiments.

  • Use a Reference Batch: If possible, maintain a small amount of a "golden" or reference batch that has been shown to provide consistent results. This can be used as a control to compare the potency of new batches.

  • Check for Solubility Issues: Ensure that the compound is fully dissolved at the concentrations used. Poor solubility can be misinterpreted as lower potency.

Illustrative Data on Batch-to-Batch Potency Variation:

Batch IDPurity (from CoA)Observed IC50 in Calcium Mobilization Assay (nM)
Batch A99.2%15.2
Batch B97.5%28.9
Batch C99.5%14.8

Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Buffers

You may find that some batches of this compound are more difficult to dissolve in your assay buffer, or that the compound precipitates out of solution during the experiment.

Possible Causes:

  • Different Salt Forms or Counterions: The compound may have been synthesized with a different salt form or counterion, which can significantly affect its solubility.

  • Variations in Crystalline Structure (Polymorphism): Different crystalline forms of the same compound can have different solubility properties.

  • Presence of Insoluble Impurities: Impurities from the synthesis process may be less soluble than the compound itself.

Troubleshooting Steps:

  • Consult the Supplier: Contact the supplier to inquire if there have been any changes in the manufacturing process or the salt form of the compound.

  • Test Different Solvents for Stock Solutions: While DMSO is common, for some batches, other solvents like ethanol (B145695) might be more suitable for creating a stock solution.

  • Optimize Dilution into Aqueous Buffer: When diluting the stock solution into your aqueous assay buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Use of Solubilizing Agents: In some cases, the use of a small percentage of a non-ionic surfactant (e.g., Tween-20) or a cyclodextrin (B1172386) in the assay buffer can help to maintain the solubility of the compound. Ensure that any such agent does not interfere with your assay.

Issue 3: Unexpected or Off-Target Effects Observed with a New Batch

A new batch of this compound may produce biological effects that are inconsistent with its known mechanism of action as a CCK-B receptor antagonist.

Possible Causes:

  • Presence of Active Impurities: The new batch may contain impurities that have their own biological activity, leading to off-target effects.

  • Contamination: The batch may have been contaminated with another compound during manufacturing or packaging.

Troubleshooting Steps:

  • Review the CoA: Check the CoA for any information on the identity and quantity of impurities.

  • Use a Control Cell Line: If possible, test the effect of the new batch on a cell line that does not express the CCK-B receptor. Any observed activity in this cell line would suggest off-target effects.

  • Orthogonal Assays: Confirm the results in a different type of assay. For example, if you are seeing unexpected results in a cell proliferation assay, try to confirm the antagonistic activity in a more direct signaling assay, such as a calcium mobilization assay.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CCK-B receptor agonist (e.g., CCK-8 or Gastrin).

Materials:

  • HEK293 or CHO cells stably expressing the human CCK-B receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • CCK-B receptor agonist (e.g., Gastrin I).

  • This compound.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Plate the CCK-B receptor-expressing cells in the microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration of the dye and Pluronic F-127 should be optimized for the cell line. Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the different concentrations of this compound to the wells.

  • Antagonist Pre-incubation: Incubate the plate with this compound at room temperature for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of the CCK-B agonist (typically the EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq/11 CCKBR->Gq Activates MAPK MAPK/ERK Pathway CCKBR->MAPK Alternative Pathway PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Ligand CCK / Gastrin Ligand->CCKBR Activates L736380 This compound L736380->CCKBR Inhibits

Caption: Simplified signaling pathway of the CCK-B receptor.

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch CheckCoA Request and Compare CoA for Both Batches Start->CheckCoA DoseResponse Perform Full Dose-Response Curve CheckCoA->DoseResponse Purity/Data Differs CheckCoA->DoseResponse No Obvious Differences AnalyzeIC50 Analyze IC50 Shift DoseResponse->AnalyzeIC50 SolubilityTest Check Solubility in Assay Buffer AnalyzeSolubility Precipitation Observed? SolubilityTest->AnalyzeSolubility OffTargetTest Test in CCK-B Negative Control Cell Line AnalyzeOffTarget Activity in Control Cells? OffTargetTest->AnalyzeOffTarget AnalyzeIC50->SolubilityTest No NormalizeConcentration Normalize Concentration Based on New IC50 AnalyzeIC50->NormalizeConcentration Yes AnalyzeSolubility->OffTargetTest No OptimizeSolvent Optimize Solubilization Protocol AnalyzeSolubility->OptimizeSolvent Yes ContactSupplier Contact Supplier Regarding Potential Impurities AnalyzeOffTarget->ContactSupplier Yes End Proceed with Experiment AnalyzeOffTarget->End No NormalizeConcentration->End OptimizeSolvent->End ContactSupplier->End

Caption: Logical workflow for troubleshooting this compound batch variability.

References

Navigating Ambiguous Data: A Troubleshooting Guide for the CCK-B Receptor Antagonist L-736380

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with the potent and selective cholecystokinin-B (CCK-B) receptor antagonist, L-736380. Inconsistencies in experimental outcomes can be a significant challenge in preclinical research. This guide offers a structured approach to interpreting and troubleshooting conflicting results that may arise during the investigation of this compound, ensuring more robust and reproducible findings.

The following sections present frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format. We address potential discrepancies arising from in vitro versus in vivo experimental setups, central nervous system (CNS) versus gastrointestinal (GI) effects, dose-dependent activities, and species-specific variations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity antagonist of the cholecystokinin-B (CCK-B) receptor. It exhibits significantly higher selectivity for the CCK-B receptor over the CCK-A receptor subtype. Its primary, well-documented physiological effect is the inhibition of gastric acid secretion.

Q2: Where are CCK-B receptors primarily located?

A2: CCK-B receptors are prominently expressed in two main regions: the gastrointestinal system, particularly on parietal cells and enterochromaffin-like (ECL) cells in the stomach, and the central nervous system, where they are involved in processes such as anxiety and memory.

Q3: What are the potential reasons for observing conflicting results in my experiments with this compound?

A3: Conflicting results can stem from a variety of factors, including the experimental model used (in vitro vs. in vivo), the target organ system being studied (CNS vs. GI), the dosage of this compound administered, and the animal species being investigated. The subsequent troubleshooting sections will delve into each of these areas in detail.

Troubleshooting Guide: Interpreting Conflicting Results

Issue 1: Discrepancy Between In Vitro and In Vivo Results

Question: In my in vitro cell-based assay, this compound potently inhibits CCK-B receptor signaling, but the in vivo effects on gastric acid secretion (or a behavioral model) are less pronounced or variable. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics and Bioavailability: In vitro assays expose the receptor directly to the compound. In vivo, the bioavailability of this compound can be influenced by absorption, distribution, metabolism, and excretion (ADME).

    • Recommendation: Investigate the pharmacokinetic profile of this compound in your chosen animal model. Factors such as poor oral bioavailability or rapid metabolism can lead to lower than expected target engagement. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers.

  • Compound Stability and Solubility: this compound's stability and solubility in formulation vehicles can impact its efficacy.

    • Recommendation: Ensure the compound is fully solubilized in a vehicle appropriate for your experimental model. Assess the stability of your formulation under the experimental conditions.

  • Complex Physiological Regulation: In vivo, gastric acid secretion and behavior are regulated by multiple interacting pathways, not just the CCK-B receptor.

    • Recommendation: Consider the influence of other signaling pathways that may compensate for the blockade of CCK-B receptors in the whole organism.

Quantitative Data Summary: In Vitro vs. In Vivo Potency

ParameterSpeciesValueReference Assay
IC₅₀ (CCK-B) Not Specified0.054 nMIn vitro binding assay
IC₅₀ (CCK-A) Not Specified400 nMIn vitro binding assay
ID₅₀ Rat0.064 mg/kgIn vivo inhibition of gastric acid secretion
ED₅₀ Mouse1.7 mg/kgEx vivo binding in brain membranes
Issue 2: Divergent Effects in the Central Nervous System vs. Gastrointestinal Tract

Question: I observe potent inhibition of gastric acid secretion with this compound, but see minimal or no anxiolytic effects in my behavioral paradigm. Is this expected?

Possible Causes and Troubleshooting Steps:

  • Blood-Brain Barrier (BBB) Penetration: The ability of this compound to cross the BBB and reach its target in the brain is a critical factor for observing CNS effects.

    • Recommendation: Verify the CNS penetration of this compound in your animal model. If penetration is low, the peripheral effects (GI) may be dominant.

  • Differential Receptor Function and Signaling: CCK-B receptors in the brain and the gut may couple to different downstream signaling pathways or be subject to different regulatory mechanisms.

    • Recommendation: Investigate the specific signaling cascades activated by CCK-B receptors in your neuronal and gastric cell models to understand potential differences.

Conceptual Workflow: Investigating CNS vs. GI Effects

L736380 This compound Administration GI_System Gastrointestinal System L736380->GI_System BBB Blood-Brain Barrier L736380->BBB Gastric_Acid Inhibition of Gastric Acid Secretion GI_System->Gastric_Acid CNS Central Nervous System Behavior Anxiolytic/Other Behavioral Effects CNS->Behavior BBB->CNS

Caption: Logical flow for observing differential CNS and GI effects of this compound.

Issue 3: Inconsistent Results at Different Dosages

Question: At higher concentrations, I'm seeing unexpected effects that don't align with CCK-B receptor antagonism. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: While this compound is selective for CCK-B over CCK-A receptors, at high enough concentrations, it may begin to interact with CCK-A or other receptors.

    • Recommendation: Perform a careful dose-response study to identify the optimal concentration range for selective CCK-B antagonism. Compare your findings with the known IC₅₀ values for CCK-A and CCK-B receptors.

  • Dose-Response Relationship: The relationship between the dose of a drug and its effect is not always linear.

    • Recommendation: Characterize the full dose-response curve for this compound in your specific assay to understand the relationship between concentration and the observed effect.

Signaling Pathway: CCK-B Receptor Antagonism

Gastrin_CCK Gastrin / CCK CCKB_Receptor CCK-B Receptor Gastrin_CCK->CCKB_Receptor Gq_Protein Gq Protein Activation CCKB_Receptor->Gq_Protein L736380 This compound L736380->CCKB_Receptor PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_PKC->Cellular_Response

Caption: this compound competitively antagonizes the CCK-B receptor signaling cascade.

Issue 4: Variable Results Across Different Animal Species

Question: My results with this compound in rats are not consistent with published data in mice. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Species-Specific Receptor Pharmacology: The amino acid sequence of the CCK-B receptor can vary between species, leading to differences in ligand binding affinity and efficacy.[1][2]

    • Recommendation: Be aware that the potency of this compound may differ between species. It is advisable to perform a dose-response characterization in each new species studied. For instance, some ligands act as agonists in one species and antagonists in another.[3]

  • Differences in Metabolism and Pharmacokinetics: The rate of metabolism and clearance of this compound can vary significantly between species.

    • Recommendation: Consult literature for pharmacokinetic data of this compound or similar compounds in your species of interest. If data is unavailable, a preliminary pharmacokinetic study may be necessary.

Data Summary: Species-Dependent CCK-B Receptor Ligand Efficacy

LigandReceptor SpeciesEfficacy (% of CCK-8 Maximum)
PD135,158 Human16%
Mouse>60%
Canine>60%
L-740,093 (S) Human21%
Mouse55%
Canine17%
Data adapted from PNAS (1997) 94 (19) 10239-10244.[1]

Key Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay
  • Cell Culture: Culture cells expressing the CCK-B receptor (e.g., CHO-CCKBR, various pancreatic and biliary cancer cell lines) to ~80-90% confluency.[4][5]

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled CCK-B receptor ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding curve.

Protocol 2: In Vivo Gastric Acid Secretion in Anesthetized Rats
  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Perform a tracheotomy and cannulate the jugular vein for infusions.

  • Gastric Perfusion: Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach. Perfuse the stomach with saline.[6][7]

  • Stimulation of Acid Secretion: Infuse a secretagogue such as pentagastrin (B549294) intravenously to induce a stable baseline of acid secretion.

  • Administration of this compound: Administer this compound intravenously at various doses.

  • Sample Collection: Collect the gastric perfusate at regular intervals.

  • Titration: Determine the acid concentration in the collected samples by titration with a standardized NaOH solution.

  • Data Analysis: Calculate the percent inhibition of gastric acid secretion for each dose of this compound and determine the ID₅₀.

Protocol 3: Mouse Behavioral Assay (Elevated Plus Maze)
  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the test.

  • Behavioral Test: Place the mouse in the center of the elevated plus maze, facing one of the open arms.

  • Recording: Record the mouse's behavior for a set period (e.g., 5 minutes) using a video camera.

  • Data Analysis: Score the time spent in the open arms and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Disclaimer: This technical support guide is for research purposes only and is not intended for human or veterinary use. The provided protocols are examples and should be optimized for specific experimental conditions.

References

L-736380 toxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound L-736380, focusing on toxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: For initial screening, a broad concentration range is recommended, typically from 1 nM to 100 µM. A semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is advisable to determine the potent range of this compound for generating a dose-response curve and calculating the IC50 value.

Q2: Which cell viability assay is most suitable for assessing the cytotoxic effects of this compound?

A2: The choice of assay depends on the expected mechanism of action of this compound.

  • Metabolic Assays (e.g., MTT, MTS, XTT, WST-1, Resazurin): These are suitable for assessing changes in metabolic activity, which is often an early indicator of cytotoxicity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of viable cells and are generally more sensitive than metabolic assays.[1]

  • Cytotoxicity Assays (e.g., LDH release): These measure membrane integrity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cell death.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): If this compound is expected to induce apoptosis, these assays can provide mechanistic insights.

It is recommended to use at least two different assays based on different principles to confirm results.[2]

Q3: How can I be sure that this compound itself is not interfering with the assay reagents?

A3: To check for assay interference, run a cell-free control. This involves adding this compound at the highest concentration used in your experiment to the assay medium without cells and measuring the signal. Any significant change in signal compared to the vehicle control indicates interference. For colorimetric or fluorometric assays, you should also check if this compound has intrinsic absorbance or fluorescence at the wavelengths used for measurement.

Q4: What is the appropriate incubation time for this compound with cells?

A4: The optimal incubation time can vary depending on the cell type and the expected mechanism of action. A common starting point is 24 to 72 hours. A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended to determine the optimal endpoint.

Troubleshooting Guides

Issue 1: High variability between replicate wells.
  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gently pipetting up and down. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Avoid swirling, which can cause cells to accumulate at the edges of the wells.

  • Possible Cause 2: Edge effects.

    • Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or culture medium. For sensitive experiments, avoid using the outer wells for data collection.

  • Possible Cause 3: Inconsistent compound dilution or addition.

    • Solution: Prepare a fresh dilution series of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: No dose-dependent effect of this compound observed.
  • Possible Cause 1: Incorrect concentration range.

    • Solution: The effective concentration might be higher or lower than the tested range. Perform a wider range-finding study (e.g., from pM to mM).

  • Possible Cause 2: Compound instability or precipitation.

    • Solution: Visually inspect the wells at the highest concentrations for any signs of precipitation. If this compound is unstable in the culture medium, consider reducing the incubation time or using a different solvent.

  • Possible Cause 3: Cell line is resistant to this compound.

    • Solution: Consider testing this compound on a different, potentially more sensitive, cell line to confirm its bioactivity.

Issue 3: High background signal in the assay.
  • Possible Cause 1: Contamination.

    • Solution: Regularly check cell cultures for microbial contamination. Use aseptic techniques throughout the experiment.

  • Possible Cause 2: Assay reagent interference.

    • Solution: As mentioned in the FAQs, perform a cell-free control to check for direct interaction between this compound and the assay reagents.

  • Possible Cause 3: Phenol (B47542) red in the culture medium.

    • Solution: Phenol red can interfere with some colorimetric assays. If high background is an issue, consider using a phenol red-free medium for the duration of the assay.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineAssay TypeIC50 (µM)
MCF-7 (Breast Cancer)MTT12.5
A549 (Lung Cancer)ATP-Based8.2
HCT116 (Colon Cancer)LDH Release25.1
HeLa (Cervical Cancer)Resazurin15.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

G cluster_workflow Experimental Workflow for Cell Viability Assay A 1. Seed cells in 96-well plate B 2. Treat cells with this compound (serial dilutions) A->B C 3. Incubate for 24-72 hours B->C D 4. Add assay reagent (e.g., MTT, Resazurin) C->D E 5. Incubate for 1-4 hours D->E F 6. Measure signal (absorbance/fluorescence) E->F G 7. Analyze data and determine IC50 F->G

Caption: A typical experimental workflow for determining the IC50 of this compound.

G cluster_pathway Hypothetical Signaling Pathway Affected by this compound L736380 This compound Receptor Cell Surface Receptor L736380->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF inactivates Apoptosis Apoptosis TF->Apoptosis promotes

Caption: A potential mechanism where this compound induces apoptosis by inhibiting a receptor.

G cluster_troubleshooting Troubleshooting Decision Tree Start High variability in results? CheckSeeding Review cell seeding protocol Start->CheckSeeding Yes NoEffect No dose-response? Start->NoEffect No EdgeEffects Check for edge effects CheckSeeding->EdgeEffects Pipetting Verify pipetting accuracy EdgeEffects->Pipetting Concentration Widen concentration range NoEffect->Concentration Yes Precipitation Check for compound precipitation Concentration->Precipitation AssayInterference Run cell-free control Precipitation->AssayInterference

Caption: A decision tree for troubleshooting common issues in cell viability assays.

References

Validation & Comparative

Introduction to CCK-B Receptors and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to L-736380 and Other CCK-B Receptor Antagonists

This guide provides a detailed comparison of the cholecystokinin-B (CCK-B) receptor antagonist this compound with other notable antagonists. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data, detailed methodologies, and pathway visualizations.

Cholecystokinin (B1591339) (CCK) and the structurally related peptide gastrin exert numerous effects in the central nervous system and the gastrointestinal tract through two G-protein coupled receptor subtypes: CCK-A and CCK-B.[1][2] The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and stomach.[2][3] Its activation is implicated in anxiety, panic attacks, pain perception, and the regulation of gastric acid secretion.[1][3] Consequently, potent and selective CCK-B antagonists are valuable research tools and potential therapeutic agents for various disorders.

This compound is a non-peptide, high-affinity CCK-B receptor antagonist.[4][5] This guide compares its performance metrics, such as binding affinity and in vivo efficacy, against other well-documented CCK-B antagonists like L-365,260 and L-740,093.

Performance Comparison of CCK-B Antagonists

The following table summarizes key quantitative data for this compound and other selected CCK-B antagonists, allowing for a direct comparison of their potency and selectivity.

CompoundCCK-B Affinity (IC50/Ki, nM)CCK-A Affinity (IC50/Ki, nM)Selectivity (CCK-A / CCK-B)In Vivo Efficacy (ID50, mg/kg)Reference
This compound 0.054 (IC50)400 (IC50)~74000.064 (gastric acid inhibition, rat)[4][5][6]
L-365,260 2.0 (Ki)>1000>500-[2]
L-740,093 0.49 (IC50)>1000>2000-[7]
Proglumide --Non-selective-[2][3]
Devazepide (L-364,718) 245 (IC50)0.081 (IC50)~0.0003 (CCK-A selective)-[2]

Note: Affinity and selectivity values can vary based on the specific assay conditions and species used.

Key Signaling and Experimental Workflows

To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Agonist (CCK, Gastrin) Ligand->CCKBR Binds & Activates Antagonist Antagonist (this compound) Antagonist->CCKBR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR (Ca2+ Store) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Acid Secretion) PKC->Cell_Response Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->Cell_Response

Caption: CCK-B receptor signaling pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo / Ex Vivo Evaluation A Compound Synthesis & Library Screening B Radioligand Binding Assay (Determine IC50/Ki) A->B C Functional Assay (e.g., Calcium Mobilization) B->C D Selectivity Screening (vs. CCK-A Receptor) B->D E Lead Compound Selection C->E D->E F Pharmacokinetic Studies (ADME) E->F G In Vivo Efficacy Model (e.g., Gastric Acid Secretion) E->G I Preclinical Development F->I H Ex Vivo Receptor Occupancy G->H H->I

Caption: Workflow for CCK-B antagonist evaluation.

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptors

This protocol is used to determine the binding affinity (IC50 or Ki) of a test compound for the CCK-B receptor.

  • Tissue Preparation: Membranes are prepared from tissues rich in CCK-B receptors, such as guinea pig brain cortex or stomach.[2][8] Alternatively, membranes from cell lines stably expressing the human CCK-B receptor can be used.[7]

  • Radioligand: A radiolabeled ligand with high affinity for the CCK-B receptor, such as [¹²⁵I]CCK-8 or [³H]pBC 264, is used.[4][8][9]

  • Assay Procedure:

    • A constant concentration of the radioligand and prepared membranes are incubated in a suitable buffer.

    • Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-B ligand.

    • After incubation to equilibrium, the membrane-bound radioactivity is separated from the free radioligand by rapid filtration.

    • The radioactivity trapped on the filters is quantified using a gamma or beta counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This is typically calculated using non-linear regression analysis.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This assay measures the functional efficacy of a CCK-B antagonist in a physiological context.

  • Animal Model: Anesthetized male Sprague-Dawley rats are commonly used.

  • Surgical Preparation: The rats are anesthetized, and a tracheal cannula is inserted. The stomach is perfused with saline, and the perfusate is collected to measure acid output.

  • Experimental Protocol:

    • A baseline level of gastric acid secretion is established.

    • Gastric acid secretion is stimulated by a continuous intravenous infusion of a CCK-B agonist like pentagastrin.

    • Once a stable stimulated secretion rate is achieved, the test antagonist (this compound) is administered intravenously or intraperitoneally at various doses.

    • The gastric perfusate is continuously collected, and the acid concentration is determined by titration with NaOH.

  • Data Analysis: The percentage inhibition of stimulated acid secretion is calculated for each dose of the antagonist. The dose that produces a 50% inhibition of the maximum response (ID50) is then determined.[4][6]

Conclusion

This compound stands out as a highly potent and selective CCK-B receptor antagonist.[4] Its sub-nanomolar affinity for the CCK-B receptor and over 7000-fold selectivity against the CCK-A receptor make it a superior tool for specific pharmacological investigations compared to less selective compounds like proglumide.[4][5] Furthermore, its demonstrated in vivo efficacy in models of gastric acid secretion at low doses underscores its potential for physiological studies.[4][6] This guide provides the foundational data and methodologies necessary for researchers to effectively compare and utilize this compound and other antagonists in their studies of the CCK-B receptor system.

References

A Comparative Analysis of L-736380 and PD-134,308 Efficacy as CCK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent cholecystokinin (B1591339) B (CCK2) receptor antagonists, L-736380 and PD-134,308. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in pharmacology and drug development.

Introduction to this compound and PD-134,308

This compound and PD-134,308 (also known as CI-988) are selective antagonists of the cholecystokinin 2 (CCK2) receptor, a G-protein coupled receptor found in the central nervous system and the gastrointestinal tract. The CCK2 receptor is a key target for therapeutic intervention in conditions such as anxiety, pain, and certain types of cancer, as well as for modulating gastric acid secretion. This guide focuses on the comparative efficacy of these two compounds based on available experimental data.

Quantitative Efficacy Data

The following table summarizes the key efficacy parameters for this compound and PD-134,308 from various in vitro and in vivo studies. It is important to note that the data is collated from different sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundPD-134,308Experimental Model
IC50 (CCK2 Receptor Binding) 0.054 nM[1]1.7 nM (mouse cortex)[2][3]Radioligand binding assay
IC50 (Inhibition of Pancreastatin Secretion) Not Reported145 nMIsolated rat stomach ECL cells
ID50 (Inhibition of Gastric Acid Secretion) 0.064 mg/kg (i.v.)1 mg/kg (s.c.)Anesthetized rats
Selectivity (CCK2 vs. CCK1) >7400-fold>1600-fold[2][3]Radioligand binding assay

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A standard method to determine the affinity of a compound for a receptor is the radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the CCK2 receptor (e.g., mouse cortex, cell lines transfected with the CCK2 receptor gene).

  • Incubation: The membranes are incubated with a radiolabeled CCK2 receptor agonist (e.g., [125I]CCK-8) and varying concentrations of the antagonist (this compound or PD-134,308).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vivo Inhibition of Gastric Acid Secretion (General Protocol)

This protocol assesses the ability of the antagonists to inhibit gastric acid secretion stimulated by a CCK2 receptor agonist.

  • Animal Model: Anesthetized rats are typically used. A gastric fistula may be surgically implanted to allow for the collection of gastric contents.

  • Stimulation: Gastric acid secretion is stimulated by intravenous infusion of a CCK2 receptor agonist, such as pentagastrin.

  • Antagonist Administration: this compound or PD-134,308 is administered intravenously or subcutaneously at various doses prior to or during agonist stimulation.

  • Sample Collection: Gastric juice is collected at regular intervals.

  • Analysis: The volume and acidity of the gastric juice are measured.

  • Data Analysis: The dose of the antagonist that causes a 50% reduction in the stimulated acid output (ID50) is calculated.

Signaling Pathway and Experimental Workflow

CCK2 Receptor Signaling Pathway

Activation of the CCK2 receptor by its endogenous ligands, cholecystokinin (CCK) or gastrin, initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors mediate the physiological responses associated with CCK2 receptor activation.

CCK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response Ca->Response PKC->Response Ligand CCK / Gastrin Ligand->CCK2R Activates Antagonist This compound / PD-134,308 Antagonist->CCK2R Blocks

Caption: CCK2 Receptor Signaling Pathway.

General Experimental Workflow for Antagonist Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of CCK2 receptor antagonists like this compound and PD-134,308.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Binding Receptor Binding Assays (Determine IC50) Analysis Efficacy & Potency Comparison Binding->Analysis Functional Functional Assays (e.g., Calcium Mobilization) Functional->Analysis GAS Gastric Acid Secretion (Determine ID50) GAS->Analysis Behavioral Behavioral Models (e.g., Anxiety Tests) Behavioral->Analysis

Caption: General Experimental Workflow.

Conclusion

Both this compound and PD-134,308 are potent and selective CCK2 receptor antagonists. Based on the available data, this compound demonstrates higher affinity for the CCK2 receptor in binding assays and greater potency in inhibiting gastric acid secretion in vivo compared to PD-134,308. However, the significant variation in reported IC50 values for PD-134,308 across different experimental models highlights the importance of considering the specific assay conditions when comparing the efficacy of these compounds. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison. This guide provides a foundational understanding for researchers to build upon in their exploration of CCK2 receptor antagonists.

References

Validating SB203580 Specificity with Knockout Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of a small molecule inhibitor's specificity is paramount in drug discovery and biomedical research to ensure that its biological effects are a direct consequence of modulating its intended target. This guide provides a comprehensive comparison of the p38 MAPK inhibitor SB203580 in wild-type versus knockout models, offering a clear framework for validating inhibitor specificity. The use of knockout models serves as a gold standard for distinguishing on-target from off-target effects.

Unraveling the Specificity of SB203580

SB203580 is a widely utilized pyridinyl imidazole (B134444) inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It primarily targets the p38α and p38β isoforms, which are key regulators of cellular responses to stress, inflammation, and other external stimuli. However, questions regarding its absolute specificity have arisen, as some studies suggest potential off-target activities. The use of knockout models, where the target protein is absent, provides an unequivocal method to address these concerns.

Quantitative Comparison of SB203580 Activity

The following table summarizes the inhibitory activity of SB203580 against different p38 MAPK isoforms and highlights the differential cellular responses in the presence and absence of the primary target, p38α.

ParameterWild-Type (WT) Cellsp38α Knockout (KO) CellsAlternative Inhibitor (BIRB 796)Reference
SB203580 IC50 (p38α) ~50-100 nMNot ApplicableNot Applicable[1]
SB203580 IC50 (p38β) ~0.5-1 µM~0.5-1 µMNot Applicable[1]
Myoblast Differentiation InhibitedNot InhibitedInhibited[1]
Cytokine Production (e.g., TNFα) InhibitedNot significantly inhibitedNot specified[2]

Note: IC50 values can vary depending on the assay conditions. The data presented here are approximate values for comparative purposes.

Experimental Protocols

Generation of p38α Knockout Cell Lines

A standard method for generating knockout cell lines is the use of CRISPR-Cas9 technology.

Objective: To create a cell line lacking the p38α protein to assess the on-target effects of SB203580.

Methodology:

  • Guide RNA (gRNA) Design: Design gRNAs targeting an early exon of the MAPK14 gene (encoding p38α).

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the host cell line (e.g., C2C12 myoblasts) with the Cas9/gRNA plasmid.

  • Single-Cell Cloning: Isolate and expand single cells to establish clonal populations.

  • Screening and Validation: Screen the clones for the absence of p38α protein expression by Western blot analysis. Confirm the gene knockout at the genomic level by sequencing.

Western Blot Analysis for p38α Expression

Objective: To confirm the absence of p38α protein in knockout cells.

Methodology:

  • Cell Lysis: Lyse wild-type and p38α KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for p38α.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[3]

Myoblast Differentiation Assay

Objective: To assess the effect of SB203580 on the differentiation of myoblasts in the presence and absence of p38α.

Methodology:

  • Cell Seeding: Plate wild-type and p38α KO C2C12 myoblasts in growth medium.

  • Induction of Differentiation: Once the cells reach confluence, switch to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Inhibitor Treatment: Treat the cells with SB203580 (e.g., 10 µM) or a vehicle control (e.g., DMSO) in the differentiation medium.

  • Assessment of Differentiation: After a defined period (e.g., 3-5 days), assess myotube formation by immunofluorescence staining for a muscle-specific protein like myosin heavy chain (MHC) and microscopic analysis.[1]

Visualizing the Pathways and Workflows

p38 MAPK Signaling Pathway

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha p38_beta p38β MKK3_6->p38_beta p38_gamma p38γ MKK3_6->p38_gamma p38_delta p38δ MKK3_6->p38_delta Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_alpha->Transcription_Factors Other_Kinases Other Kinases (e.g., MK2) p38_alpha->Other_Kinases p38_beta->Transcription_Factors p38_beta->Other_Kinases Inflammation Inflammation Transcription_Factors->Inflammation Differentiation Differentiation Transcription_Factors->Differentiation Apoptosis Apoptosis Other_Kinases->Apoptosis SB203580 SB203580 SB203580->p38_alpha Inhibits SB203580->p38_beta Inhibits

Caption: Simplified p38 MAPK signaling cascade and the points of inhibition by SB203580.

Experimental Workflow for Specificity Validation

workflow cluster_cells Cell Models cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation WT Wild-Type Cells Vehicle_WT Vehicle (WT) WT->Vehicle_WT Inhibitor_WT SB203580 (WT) WT->Inhibitor_WT KO p38α Knockout Cells Vehicle_KO Vehicle (KO) KO->Vehicle_KO Inhibitor_KO SB203580 (KO) KO->Inhibitor_KO Phenotype_WT Phenotypic Readout (e.g., Differentiation) Vehicle_WT->Phenotype_WT Inhibitor_WT->Phenotype_WT Phenotype_KO Phenotypic Readout (e.g., Differentiation) Vehicle_KO->Phenotype_KO Inhibitor_KO->Phenotype_KO On_Target On-Target Effect: Effect in WT, Absent in KO Phenotype_WT->On_Target Off_Target Off-Target Effect: Effect in both WT and KO Phenotype_WT->Off_Target Phenotype_KO->On_Target Phenotype_KO->Off_Target

Caption: Logical workflow for validating inhibitor specificity using knockout models.

Conclusion

The collective evidence from studies utilizing p38α knockout models strongly supports that the primary effects of SB203580 on processes like myoblast differentiation and certain inflammatory responses are mediated through its inhibition of p38α.[1] In the absence of p38α, the inhibitory effect of SB203580 on these processes is significantly diminished or abolished, providing clear evidence of its on-target activity. This comparative approach, integrating quantitative data with robust experimental protocols and clear visual representations of the underlying biology and experimental design, is essential for the rigorous validation of small molecule inhibitors in modern drug discovery and chemical biology.

References

L-736380 as a Negative Control in CCK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cholecystokinin (B1591339) (CCK) signaling research, the use of precise and reliable controls is paramount to generating reproducible and meaningful data. This guide provides a comprehensive comparison of L-736380 as a negative control, evaluating its performance against other common CCK receptor antagonists. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate negative control for their studies.

Introduction to CCK Signaling and the Role of a Negative Control

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors (GPCRs): CCK-A (CCK1) and CCK-B (CCK2). These receptors are involved in a myriad of physiological processes, including digestion, satiety, anxiety, and pain perception. Activation of CCK receptors triggers downstream signaling cascades, primarily through Gq/11, leading to phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and subsequent intracellular calcium mobilization. Some studies also suggest coupling to other G proteins like Gs, which can modulate cyclic AMP (cAMP) levels.

A negative control in this context is a compound that specifically binds to the CCK receptor but does not elicit any downstream signaling. Its purpose is to establish a baseline and to ensure that the observed effects in an experiment are due to the specific activation of the receptor by an agonist, not from non-specific interactions or artifacts. An ideal negative control should possess high affinity and selectivity for the target receptor and be devoid of any intrinsic agonistic or inverse agonistic activity.

This compound: A Potent and Selective CCK-B Receptor Antagonist

This compound has emerged as a valuable tool in CCK signaling research, primarily due to its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor. This selectivity allows for the specific blockade of CCK-B receptor-mediated effects, making it an excellent negative control in studies focusing on this receptor subtype.

Comparative Performance Data

The following table summarizes the binding affinities and potencies of this compound and other commonly used CCK receptor antagonists. This data is crucial for selecting an appropriate antagonist and for determining the optimal concentration to use in an experiment.

CompoundReceptor TargetIC50 (nM)pKB / pA2Species / TissueReference
This compound CCK-B 0.054 -Human[1][2]
CCK-A400-Human[1][2]
Devazepide (L-364,718)CCK-A-9.98Guinea Pig Gall Bladder[1]
CCK-A-10.09Guinea Pig Ileum[3]
CCK-B----
LorglumideCCK-A-7.59Guinea Pig Gall Bladder[1]
CCK-A-7.70Guinea Pig Ileum[3]
CCK-B----
LoxiglumideCCK-A-7.07Guinea Pig Gall Bladder[1]
CCK-A-6.08Guinea Pig Ileum[3]
CCK-B----
YM022CCK-B0.73-Canine[4]
CCK-A136-Canine[4]

Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the binding of a radiolabeled ligand. pKB and pA2 values are logarithmic measures of antagonist potency, with higher values indicating greater potency.

Experimental Protocols

To effectively utilize this compound as a negative control, it is essential to employ robust and well-validated experimental protocols. Below are detailed methodologies for key assays used in CCK signaling research.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the CCK receptor.

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for CCK-A and CCK-B receptors.

Materials:

  • Cell membranes expressing the CCK receptor of interest (e.g., from transfected cell lines or native tissues).

  • Radiolabeled CCK agonist (e.g., [125I]CCK-8).

  • Unlabeled CCK agonist (for determining non-specific binding).

  • This compound and other test antagonists.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the unlabeled antagonists.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the antagonist.

  • For determining non-specific binding, add a high concentration of unlabeled CCK agonist instead of the antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to block or stimulate CCK-induced calcium release.

Objective: To assess the antagonist properties of this compound by measuring its ability to inhibit CCK-induced intracellular calcium increase.

Materials:

  • Cells expressing the CCK receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • CCK agonist (e.g., CCK-8).

  • This compound and other test antagonists.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Protocol:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound or other antagonists to the wells and incubate for a short period.

  • To assess for any intrinsic agonist activity, measure the fluorescence signal before the addition of the agonist. A true negative control like this compound should not cause any change in the baseline fluorescence.

  • Add a fixed concentration of CCK agonist (typically the EC80 concentration) to all wells.

  • Measure the change in fluorescence intensity over time.

  • The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.

  • Plot the response as a function of the antagonist concentration to determine the IC50 for inhibition.

Amylase Release Assay (for CCK-A Receptor)

This is a classic bioassay for CCK-A receptor function, particularly in pancreatic acinar cells.

Objective: To determine the ability of this compound and other antagonists to inhibit CCK-A receptor-mediated amylase secretion.

Materials:

  • Isolated pancreatic acini from a suitable animal model (e.g., rat or guinea pig).

  • CCK agonist (e.g., CCK-8).

  • This compound and other test antagonists.

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Amylase activity assay kit.

Protocol:

  • Isolate pancreatic acini using collagenase digestion.

  • Pre-incubate the acini with varying concentrations of the antagonist for a specified time.

  • To test for intrinsic activity, incubate a set of acini with the antagonist alone. A negative control should not stimulate amylase release.

  • Stimulate the acini with a submaximal concentration of CCK agonist.

  • After a defined incubation period (e.g., 30 minutes), centrifuge the samples to pellet the acini.

  • Collect the supernatant and measure the amylase activity using a commercially available kit.

  • Express the amylase release as a percentage of the total cellular amylase content.

  • Plot the stimulated amylase release as a function of the antagonist concentration to determine its inhibitory potency.

Visualizing CCK Signaling and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the CCK signaling pathway, a typical experimental workflow for evaluating antagonists, and a logical comparison of this compound with other negative controls.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane CCK CCK CCKR CCK Receptor (CCK-A or CCK-B) CCK->CCKR Gq Gαq/11 CCKR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca release Ca->PKC activates Response Cellular Response (e.g., Amylase Secretion, Neurotransmission) Ca->Response modulates activity PKC->Response phosphorylates targets

Caption: Simplified CCK signaling pathway via the Gq/PLC cascade.

Experimental_Workflow start Start: Cell Culture expressing CCK Receptor load_dye Load cells with Ca²⁺ sensitive dye start->load_dye pre_incubate Pre-incubate with Negative Control (e.g., this compound) or Vehicle load_dye->pre_incubate measure_baseline Measure baseline fluorescence (Test for agonist activity) pre_incubate->measure_baseline add_agonist Add CCK Agonist measure_baseline->add_agonist measure_response Measure fluorescence change (Ca²⁺ mobilization) add_agonist->measure_response analyze Analyze Data: Compare agonist response with and without negative control measure_response->analyze end End: Determine antagonist effect analyze->end

Caption: Workflow for assessing a negative control in a calcium mobilization assay.

Antagonist_Comparison L736380 This compound High affinity for CCK-B ~7400-fold selectivity over CCK-A No reported intrinsic activity Ideal for specific CCK-B blockade Devazepide Devazepide (L-364,718) High affinity for CCK-A Selective over CCK-B Negative control for CCK-A studies L736380->Devazepide Different selectivity Lorglumide Lorglumide Moderate affinity for CCK-A Lower selectivity than Devazepide Alternative CCK-A negative control Devazepide->Lorglumide Similar target, different potency Proglumide Proglumide Non-selective CCK-A/CCK-B antagonist Lower potency Used as a general CCK antagonist Lorglumide->Proglumide Selective vs. Non-selective Proglumide->L736380 Non-selective vs. CCK-B selective

Caption: Logical comparison of this compound with other CCK receptor antagonists.

Conclusion

This compound stands out as a highly potent and selective antagonist for the CCK-B receptor, making it an excellent choice as a negative control for investigating CCK-B-mediated signaling pathways. Its high selectivity minimizes the confounding effects of blocking CCK-A receptors. When selecting a negative control, researchers should consider the specific CCK receptor subtype they are studying and choose an antagonist with the appropriate selectivity profile and well-characterized lack of intrinsic activity. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of this compound and other compounds in the context of CCK signaling research.

References

Scrutinizing L-736380: A Guide to the Limited and Unreproduced Effects of a CCK Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the currently available data on the effects of L-736380, a cholecystokinin (B1591339) (CCK) receptor antagonist. Notably, the experimental findings regarding this compound appear to originate from a single foundational study, with no subsequent published research to confirm or replicate the initial results. This guide aims to objectively present the existing data, detail the reported experimental methods, and place this compound in the broader context of CCK receptor pharmacology.

A critical point of ambiguity surrounding this compound is its precise receptor selectivity. While commercial suppliers describe it as a potent and highly selective antagonist for the cholecystokinin B (CCK-B) receptor, the authoritative IUPHAR/BPS Guide to PHARMACOLOGY database lists it as a CCK-A receptor antagonist. This discrepancy underscores the need for further independent characterization of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings for this compound as reported in the initial 1996 study by Castro et al. and reiterated by chemical suppliers. The lack of data from other studies prevents a comparative analysis of reproducibility.

ParameterSpeciesAssayValueReported Source(s)
IC₅₀ (CCK-B Receptor) -Radioligand Binding Assay0.054 nM[1]
IC₅₀ (CCK-A Receptor) -Radioligand Binding Assay400 nM[1]
ID₅₀ (Gastric Acid Secretion) Rat (anesthetized)Inhibition of Pentagastrin-Stimulated Secretion0.064 mg/kg[1]
ED₅₀ (Ex Vivo Binding) MouseEx Vivo Binding of [¹²⁵I]CCK-8S in Brain Membranes1.7 mg/kg[1]

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the action of this compound and its evaluation, the following diagrams illustrate the general signaling pathway of CCK receptors and a typical experimental workflow for characterizing a CCK receptor antagonist.

CCK_Receptor_Signaling_Pathway CCK Receptor Signaling Pathway cluster_membrane Cell Membrane CCK_Receptor CCK-A or CCK-B Receptor Gq Gq Protein CCK_Receptor->Gq Activates CCK Cholecystokinin (CCK) CCK->CCK_Receptor Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Gastric Acid Secretion, Pancreatic Enzyme Release) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: General signaling pathway of CCK receptors.

CCK_Antagonist_Evaluation_Workflow Experimental Workflow for CCK Antagonist Evaluation start Synthesize/Acquire This compound in_vitro In Vitro Characterization start->in_vitro receptor_binding Receptor Binding Assays (CCK-A vs. CCK-B) in_vitro->receptor_binding ex_vivo Ex Vivo Analysis receptor_binding->ex_vivo ex_vivo_binding Ex Vivo Receptor Occupancy in Brain Tissue ex_vivo->ex_vivo_binding in_vivo In Vivo Efficacy Studies ex_vivo_binding->in_vivo gastric_secretion Gastric Acid Secretion Model (e.g., in rats) in_vivo->gastric_secretion behavioral Behavioral Models (e.g., anxiety, pain) in_vivo->behavioral data_analysis Data Analysis and Comparison gastric_secretion->data_analysis behavioral->data_analysis conclusion Conclusion on Potency, Selectivity, and Efficacy data_analysis->conclusion

Caption: A general experimental workflow for evaluating a CCK receptor antagonist.

Experimental Protocols

The following are generalized protocols for the key experiments cited for this compound, based on standard methodologies in the field. The specific details of the protocols used in the original 1996 study by Castro et al. are not fully available in the public domain.

Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This in vivo assay measures the ability of an antagonist to block gastric acid secretion induced by a CCK receptor agonist.

1. Animal Preparation:

  • Male rats (e.g., Sprague-Dawley) are fasted overnight with free access to water.

  • The animals are anesthetized (e.g., with urethane).

  • A tracheal cannula is inserted to ensure a clear airway.

  • The stomach is exposed via a midline incision, and a catheter is inserted into the forestomach and secured. A second catheter is placed through the pylorus into the duodenum for collection of gastric perfusate.

2. Gastric Perfusion:

  • The stomach is gently washed with saline until the returns are clear.

  • A continuous perfusion of saline is initiated at a constant rate (e.g., 1 ml/min).

  • The gastric effluent is collected in timed intervals (e.g., 15 minutes).

3. Experimental Procedure:

  • A basal period of gastric secretion is established by collecting several fractions before any treatment.

  • Pentagastrin, a synthetic CCK receptor agonist, is administered intravenously to stimulate gastric acid secretion.

  • Once a stable, stimulated level of acid secretion is achieved, this compound is administered intravenously at various doses.

  • Gastric effluent continues to be collected in timed intervals.

4. Sample Analysis:

  • The volume of each collected fraction is recorded.

  • The acid concentration in each sample is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.

  • The total acid output is calculated for each interval.

5. Data Analysis:

  • The percentage inhibition of pentagastrin-stimulated acid secretion is calculated for each dose of this compound.

  • The ID₅₀ (the dose required to inhibit the response by 50%) is determined from the dose-response curve.

Ex Vivo [¹²⁵I]CCK-8S Binding in Mouse Brain Membranes

This assay assesses the ability of a systemically administered compound to occupy its target receptors in the brain.

1. Animal Dosing:

  • Mice are administered this compound at various doses via a systemic route (e.g., intraperitoneal or oral).

  • A control group receives the vehicle solution.

2. Tissue Collection and Preparation:

  • At a specified time after dosing, the mice are euthanized.

  • The brains are rapidly removed and dissected to isolate the region of interest (e.g., cerebral cortex).

  • The brain tissue is homogenized in a cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in a binding buffer.

3. Radioligand Binding Assay:

  • The brain membrane preparations are incubated with a saturating concentration of [¹²⁵I]CCK-8S, a radiolabeled CCK agonist.

  • The incubation is carried out for a specific time at a controlled temperature to allow the radioligand to bind to available CCK receptors.

4. Separation and Measurement:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

  • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]CCK-8S, is measured using a gamma counter.

5. Data Analysis:

  • The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled CCK-8S) from the total binding.

  • The percentage of receptor occupancy by this compound at each dose is determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated controls.

  • The ED₅₀ (the dose required to achieve 50% receptor occupancy) is calculated from the dose-response curve.

Conclusion

The available data on this compound are sparse and originate from a single, non-reproduced study. While the initial findings suggest it is a potent CCK receptor antagonist, the conflicting reports on its selectivity for CCK-A versus CCK-B receptors highlight a significant knowledge gap. Researchers interested in utilizing this compound should be aware of this ambiguity and the lack of independent validation of its effects. Further studies are required to conclusively determine the pharmacological profile of this compound and to verify the reproducibility of its reported in vivo and ex vivo activities. Until such data becomes available, the findings presented in this guide should be interpreted with caution.

References

In Vivo Target Engagement of L-736380: A Comparative Analysis of CCK-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo target engagement and pharmacological effects of L-736380, a selective antagonist of the cholecystokinin-B (CCK-B) receptor. The performance of this compound is evaluated alongside other notable CCK-B receptor antagonists, including YF476 (netazepide) and L-365,260, with a focus on experimental data from preclinical in vivo studies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of these compounds.

The cholecystokinin-B receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in gastrointestinal physiology and central nervous system functions, including anxiety and panic disorders. The development of selective antagonists for this receptor is a key area of research for potential therapeutic applications.

Comparative In Vivo Efficacy of CCK-B Antagonists

The following tables summarize the available quantitative in vivo data for this compound and its comparators, focusing on their effects on gastric acid secretion and anxiety-related behaviors.

Table 1: Inhibition of Gastric Acid Secretion in Animal Models

CompoundAnimal ModelRoute of AdministrationAgonistPotency (ID₅₀ / ED₅₀)Citation
This compound Anesthetized Rats--0.064 mg/kg (gastric acid secretion)[1]
BKTO Mice--1.7 mg/kg (ex vivo binding)[1]
YF476 (netazepide) Anesthetized RatsIntravenousPentagastrin0.0086 µmol/kg[2]
Heidenhain Pouch DogsIntravenousPentagastrin0.018 µmol/kg[2]
Heidenhain Pouch DogsOralPentagastrin0.020 µmol/kg[2]
L-365,260 Pylorus-ligated RatsIntravenousPentagastrinAttenuated at low doses[3]
Pylorus-ligated RatsIntravenousHistamineHigher doses required for inhibition[3]
Pylorus-ligated RatsIntravenousBasal SecretionED₅₀ = 12.6 mg/kg[3]

Table 2: Effects in Animal Models of Anxiety

CompoundAnimal ModelTestRoute of AdministrationEffective DoseObserved EffectCitation
L-365,260 MiceForced Swim Test--Antidepressant-like effect (decreased immobility)[4]

Note: In vivo data on the anxiolytic effects of this compound is limited in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_pathway CCK-B Receptor Signaling in Gastric Parietal Cells gastrin Gastrin / CCK cckb CCK-B Receptor gastrin->cckb gq Gq Protein cckb->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc hk_atpase H⁺/K⁺-ATPase ca2->hk_atpase pkc->hk_atpase acid Acid Secretion hk_atpase->acid antagonist This compound & Comparators antagonist->cckb

Caption: CCK-B Receptor Antagonism in Gastric Acid Secretion.

cluster_workflow In Vivo Gastric Acid Secretion Assay Workflow animal Animal Model (e.g., Rat) anesthesia Anesthesia animal->anesthesia ligation Pylorus Ligation anesthesia->ligation treatment Administer CCK-B Antagonist (e.g., this compound) ligation->treatment agonist_admin Administer Agonist (e.g., Pentagastrin) treatment->agonist_admin collection Collect Gastric Juice agonist_admin->collection analysis Measure Acid Output (Titration) collection->analysis data Calculate % Inhibition analysis->data cluster_anxiety Logical Flow for In Vivo Anxiety Model Testing animal_select Select Animal Model (e.g., Mouse) acclimatize Acclimatization Period animal_select->acclimatize drug_admin Administer CCK-B Antagonist or Vehicle acclimatize->drug_admin behavior_test Behavioral Test (e.g., Forced Swim Test, Elevated Plus Maze) drug_admin->behavior_test data_record Record Behavioral Parameters (e.g., Immobility Time, Open Arm Entries) behavior_test->data_record stat_analysis Statistical Analysis (Comparison between groups) data_record->stat_analysis

References

A Comparative Analysis of L-736380 and its Analogs as Potent CCK-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cholecystokinin-B (CCK-B) receptor antagonist L-736380 and its key analogs. This analysis is supported by experimental data on binding affinities, selectivity, and in vivo efficacy, along with detailed experimental protocols and signaling pathway diagrams.

This compound has emerged as a high-affinity antagonist for the CCK-B receptor, a G protein-coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] The CCK-B receptor is implicated in various physiological processes, including the modulation of anxiety, pain perception, and the regulation of gastric acid secretion.[2][3] Consequently, the development of potent and selective CCK-B antagonists like this compound and its analogs is of significant interest for therapeutic applications in anxiety disorders and conditions related to gastric hypersecretion.[4]

Performance Comparison of this compound and Analogs

The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound and several of its notable analogs. The data highlights the exceptional potency of this compound and provides a quantitative basis for comparison with other key compounds in its class.

CompoundCCK-B Receptor Affinity (IC50/Ki, nM)CCK-A Receptor Affinity (IC50/Ki, nM)Selectivity (CCK-A/CCK-B)Source
This compound 0.054 400 ~7407 [1]
L-740,0930.49>1000>2040[5]
YM0220.055 (IC50) / 0.068 (Ki)63 (Ki) / 136 (IC50)~926 / ~2472[6][7][8]
RP 69758Nanomolar range>200-fold lower affinity vs CCK-B>200[9]
L-365,260~2 (IC50)~280 (IC50)~140[10]
LY262691Not specifiedNot specifiedSelective for CCK-B[11][12][13]

Table 1: Comparative in vitro binding affinities of this compound and its analogs for CCK-B and CCK-A receptors.

CompoundAnimal ModelEndpointEfficacy (ID50/ED50)Source
This compound Anesthetized RatsInhibition of Gastric Acid Secretion0.064 mg/kg [1]
This compound BKTO MiceEx vivo binding of [125I]CCK-8S in brain1.7 mg/kg [1]
YM022Heidenhain Pouch DogsInhibition of Pentagastrin-Induced Acid Secretion0.0261 µmol/kg (i.v.)[8]
YM022Anesthetized RatsInhibition of Pentagastrin-Induced Gastric Acid Secretion0.009 µmol/kg/h (i.v.)[14]
L-365,260Anesthetized RatsInhibition of Pentagastrin-Induced Gastric Acid Secretion3.40 µmol/kg/h (i.v.)[14]

Table 2: Comparative in vivo efficacy of this compound and its analogs.

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptor Affinity

Objective: To determine the binding affinity of test compounds for the human CCK-B receptor.

Methodology:

  • Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO-K1) or NIH-3T3 cells stably transfected with the human CCK-B receptor gene.[5][6]

  • Radioligand: [125I]CCK-8 (Cholecystokinin Octapeptide) or [3H]pCCK-8 are commonly used radiolabeled ligands that bind to the CCK-B receptor.[6][9]

  • Assay Procedure:

    • Cell membranes expressing the human CCK-B receptor are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-B antagonist.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. Ki (inhibition constant) values can be calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To assess the in vivo potency of CCK-B antagonists in inhibiting gastric acid secretion.

Methodology:

  • Animal Model: Anesthetized rats or dogs with a Heidenhain pouch (a surgically created pouch of the stomach with intact blood supply but no vagal innervation) are commonly used models.[1][8][14]

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by intravenous infusion of a secretagogue such as pentagastrin (B549294) or by a peptone meal.[8][14]

  • Drug Administration: The test compound (e.g., this compound or its analogs) is administered intravenously or via other relevant routes.

  • Measurement of Acid Output: Gastric juice is collected at regular intervals, and the acid concentration is determined by titration.

  • Data Analysis: The dose of the antagonist that causes a 50% reduction in the stimulated gastric acid secretion is calculated as the ID50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCK-B receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

CCKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK/Gastrin CCK/Gastrin CCKBR CCK-B Receptor (GPCR) CCK/Gastrin->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKC->Cellular_Response Leads to

Caption: CCK-B Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Cell Membranes with CCK-B Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radioligand ([¹²⁵I]CCK-8) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Detect Quantify Bound Radioactivity Separate->Detect Analyze Calculate IC₅₀ Value Detect->Analyze

Caption: Experimental Workflow for a Competitive Binding Assay.

References

Safety Operating Guide

Essential Safety and Disposal Plan for L-736380

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper handling and disposal of the research compound L-736380. The following procedures are based on established best practices for managing laboratory chemicals where a specific Safety Data Sheet (SDS) is not available. In such cases, the compound should be treated as potentially hazardous.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure all personnel are equipped with the appropriate personal protective equipment. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

PPE Type Specification Purpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or aerosols.

II. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Label the waste container as "Hazardous Waste" and include "Spill Debris containing this compound." Dispose of it according to the chemical waste procedures outlined below.

III. Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be managed in a way that ensures safety and compliance with environmental regulations. Never dispose of this compound down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Categorization: In the absence of specific hazard data, this compound waste should be categorized as "Hazardous Chemical Waste."

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.[2] Specifically, do not mix it with acids, bases, or oxidizers.[3] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]

Step 2: Waste Collection and Storage

  • Containers: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a tightly sealing lid and be kept closed except when adding waste.[1][4]

  • Labeling: As soon as waste is added, label the container with a "Hazardous Waste" tag. The label must clearly identify the contents as "this compound waste" and include the approximate concentration and quantity.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Secondary containment should be used for liquid waste.[1][4]

Step 3: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[4]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the compound.[1][4]

  • Rinsate Collection: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1][4]

  • Final Disposal: Once triple-rinsed, the container labels should be defaced, and the container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.[1]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Documentation: Ensure all required paperwork is completed for the waste manifest, which tracks the waste from your laboratory to the final disposal facility.

IV. Experimental Protocol: In-Laboratory Neutralization (Hypothetical)

While not recommended without specific chemical reactivity data, a general protocol for neutralizing a novel compound of unknown reactivity would involve a cautious, step-wise approach. This should only be performed by highly trained personnel in a controlled environment and after consulting with EHS.

  • Small-Scale Test: On a microscale, test the reactivity of this compound with potential neutralizing agents (e.g., a weak acid or base) in a suitable solvent.

  • Monitor Reaction: Observe for any signs of reaction, such as temperature change, gas evolution, or color change.

  • Scale-Up Cautiously: If the microscale test shows a safe and effective neutralization, the process can be cautiously scaled up.

  • Final pH Check: For aqueous waste, the final pH should be between 6.0 and 8.0 before any consideration of drain disposal, which is generally not recommended for research compounds.[1]

L736380_Disposal_Workflow Start Start: this compound Waste Generated Categorize Categorize as Hazardous Chemical Waste Start->Categorize Segregate Segregate from Incompatible Wastes Categorize->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Secure Area with Secondary Containment Collect->Store Full Container Full? Store->Full Full->Store No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes Document Complete Waste Manifest Documentation ContactEHS->Document End End: Proper Disposal Document->End

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.